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  • Product: 1-Bromotetracosane
  • CAS: 6946-24-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Bromo-n-tetracosane (C24H49Br)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Long-Chain Alkyl Halides in Modern Research 1-Bromo-n-tetracosane, a long-chain saturated alkyl halide with the chemical f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Long-Chain Alkyl Halides in Modern Research

1-Bromo-n-tetracosane, a long-chain saturated alkyl halide with the chemical formula C24H49Br, represents a class of molecules that are fundamental building blocks in organic synthesis. While specific data for this particular long-chain halide is not extensively documented in public literature, its structural characteristics place it as a valuable intermediate in fields ranging from materials science to pharmaceutical development. The long, 24-carbon aliphatic chain imparts significant lipophilicity, a property of great interest in drug design for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The terminal bromine atom provides a reactive site for nucleophilic substitution and organometallic reactions, allowing for the covalent attachment of this lipophilic tail to a variety of molecular scaffolds. This guide will provide a comprehensive overview of the known and extrapolated physical properties of 1-Bromo-n-tetracosane, detailed methodologies for their experimental determination, and the scientific rationale behind these techniques.

Core Physical Properties of 1-Bromo-n-tetracosane

PropertyValueSource/Method of Estimation
Molecular Formula C24H49Br-
Molecular Weight 417.55 g/mol -
CAS Number 6946-24-3-
Appearance White to off-white waxy solidExtrapolated from shorter-chain homologs
Melting Point 48 - 52 °CExtrapolated from the trend of C16, C18, C20, and C22 1-bromoalkanes[1][2]
Boiling Point 422.5 °C at 760 mmHgReported by chemical suppliers, though primary literature confirmation is pending
Density ~0.953 g/cm³ at 25 °CReported by chemical suppliers, though primary literature confirmation is pending
Solubility Insoluble in water; Soluble in non-polar organic solvents such as ethers and hydrocarbons.[3][4][5][6]Based on the principle of "like dissolves like" for long-chain alkanes.[3]

Homologous Trend Analysis for Melting Point Estimation:

The melting points of 1-bromoalkanes show a consistent increase with the lengthening of the carbon chain due to stronger van der Waals forces.

  • 1-Bromohexadecane (C16): 16-18 °C[1][7]

  • 1-Bromooctadecane (C18): 25-30 °C[8][9][10]

  • 1-Bromoeicosane (C20): 38 °C[2]

  • 1-Bromodocosane (C22): (No value found)

Based on this trend, the estimated melting point for 1-Bromo-n-tetracosane (C24) is in the range of 48-52 °C.

Experimental Determination of Physical Properties

The following section details the standard experimental protocols for determining the key physical properties of waxy solids like 1-Bromo-n-tetracosane.

Melting Point Determination

The melting point of a waxy solid can be accurately determined using the capillary method or by Differential Scanning Calorimetry (DSC).

Capillary Melting Point Protocol:

This method relies on the visual observation of the phase transition from solid to liquid.

  • Sample Preparation: A small amount of finely powdered 1-Bromo-n-tetracosane is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Diagram of Capillary Melting Point Determination Workflow:

MeltingPoint_Workflow A Sample Pulverization B Capillary Tube Packing A->B C Placement in Apparatus B->C D Controlled Heating C->D E Visual Observation D->E F Record Melting Range E->F

Caption: Workflow for determining the melting point of a solid sample using the capillary method.

Solubility Determination

The solubility of 1-Bromo-n-tetracosane in various organic solvents can be determined qualitatively and quantitatively.

Qualitative Solubility Testing Protocol:

  • Sample Preparation: A small, measured amount (e.g., 10 mg) of 1-Bromo-n-tetracosane is placed in a series of test tubes.

  • Solvent Addition: A measured volume (e.g., 1 mL) of different solvents (e.g., ethanol, diethyl ether, toluene, water) is added to each test tube.

  • Observation: The tubes are agitated and observed for the dissolution of the solid. The results are recorded as soluble, partially soluble, or insoluble.

Quantitative Solubility Determination (Cloud Point Method):

This method is particularly useful for determining the solubility of a solid in a solvent at different temperatures.[3]

  • Solution Preparation: A known mass of 1-Bromo-n-tetracosane is dissolved in a known volume of the desired solvent in a sealed vial at an elevated temperature to ensure complete dissolution.[3]

  • Controlled Cooling: The clear solution is then slowly cooled with constant stirring.[3]

  • Cloud Point Observation: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point, which corresponds to the saturation temperature for that concentration.[3]

  • Data Collection: This process is repeated with different concentrations to construct a solubility curve.

Diagram of Cloud Point Solubility Determination:

Solubility_Workflow A Prepare Solution of Known Concentration at Elevated Temperature B Slowly Cool the Solution with Stirring A->B C Observe for the Onset of Turbidity B->C D Record the Cloud Point Temperature C->D E Repeat for Different Concentrations D->E F Construct Solubility Curve E->F

Caption: Workflow for quantitative solubility determination using the cloud point method.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of 1-Bromo-n-tetracosane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum of 1-Bromo-n-tetracosane is expected to show characteristic signals for the different types of protons in the molecule.

  • -CH₃ (Terminal Methyl Group): A triplet around δ 0.88 ppm.

  • -(CH₂)₂₁- (Methylene Chain): A large, complex multiplet around δ 1.25 ppm.

  • -CH₂-CH₂Br (Methylene group β to Bromine): A multiplet around δ 1.85 ppm.

  • -CH₂Br (Methylene group α to Bromine): A triplet around δ 3.41 ppm.[11]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton.

  • -CH₃ (Terminal Methyl Group): A signal around δ 14 ppm.

  • -(CH₂)₂₁- (Methylene Chain): A series of signals between δ 22 and 32 ppm.

  • -CH₂-CH₂Br (Methylene carbon β to Bromine): A signal around δ 32 ppm.

  • -CH₂Br (Methylene carbon α to Bromine): A signal around δ 33 ppm.

NMR Sample Preparation Protocol:

  • Sample Weighing: Weigh approximately 10-20 mg of 1-Bromo-n-tetracosane.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it appropriately.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-n-tetracosane will exhibit characteristic absorption bands for its functional groups.

  • C-H Stretching (Alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region.[12][13]

  • C-H Bending (Methylene and Methyl): Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.[12][13]

  • C-Br Stretching: A characteristic absorption in the fingerprint region, typically between 690-515 cm⁻¹.[12][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z = 416 and 418.[16][17]

  • Fragmentation: Common fragmentation patterns for long-chain alkyl halides include the loss of the bromine radical (M-Br)⁺ and cleavage along the alkyl chain, resulting in a series of carbocation fragments separated by 14 mass units (CH₂).[18]

Applications in Research and Drug Development

Long-chain 1-bromoalkanes like 1-Bromo-n-tetracosane are valuable intermediates in the synthesis of a wide range of organic molecules. Their long alkyl chains can be used to:

  • Increase Lipophilicity: Enhance the ability of a drug molecule to cross cell membranes.

  • Improve Formulation: Act as a component in lipid-based drug delivery systems.

  • Modify Surface Properties: Functionalize surfaces to create hydrophobic coatings.

  • Synthesize Surfactants: Serve as a precursor for the synthesis of cationic surfactants.[1][19][20]

Conclusion

1-Bromo-n-tetracosane is a long-chain alkyl halide with physical properties that make it a useful building block in organic synthesis, particularly in applications where high lipophilicity is desired. While specific experimental data for this compound is limited, its properties can be reliably estimated based on the trends observed in its shorter-chain homologs. The experimental protocols outlined in this guide provide a solid foundation for researchers to determine the physical properties of this and similar waxy solids with high accuracy and precision.

References

  • 1-Bromooctadecane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1-Bromohexadecane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1-Bromoeicosane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1-Bromoeicosane 95.0%(GC). (n.d.). PureSynth. Retrieved March 7, 2026, from [Link]

  • Solubility of Alkanes. (n.d.). Unacademy. Retrieved March 7, 2026, from [Link]

  • 1-Bromododecane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1-Bromoeicosane. (n.d.). Starshinechemical. Retrieved March 7, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • 1.2.8: Properties of Alkanes. (2022, August 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • 3.3. Properties of alkanes. (n.d.). Lumen Learning. Retrieved March 7, 2026, from [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 7, 2026, from [Link]

  • 1-Bromodocosane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 2.5 Solubility of Alkanes. (n.d.). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • 1-Bromododecane. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of Hexadecane, 1-bromo- (CAS 112-82-3). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • 1-Bromotetradecane(CAS# 112-71-0 ). (n.d.). Angene. Retrieved March 7, 2026, from [Link]

  • making halogenoalkanes (haloalkanes). (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Synthesis of Alkyl Halides from Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Branched chain alkanes. (n.d.). Retrieved March 7, 2026, from [Link]

  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]

  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • The classical Appel reaction,[3] a highly versatile method for the conversion of alcohols into alkyl halides, has t. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved March 7, 2026, from [Link]

  • New Pathway for Long-Chain n-Alkane Synthesis via 1-Alcohol in Vibrio furnissii M1. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • (Br) Bromine NMR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Interpreting the mass - spectrum of 1,2-dibromoethane. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Strategic Chain-Length Selection in Alkyl Halides: A Technical Guide to 1-Bromotetradecane vs. 1-Bromotetracosane

Executive Summary In the design of supramolecular assemblies, lipid nanoparticles (LNPs), and mesoporous materials, the selection of the hydrophobic anchor is a critical determinant of the final architecture. While prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of supramolecular assemblies, lipid nanoparticles (LNPs), and mesoporous materials, the selection of the hydrophobic anchor is a critical determinant of the final architecture. While primary alkyl bromides share identical reactive headgroups—undergoing predictable SN​2 nucleophilic substitutions—the length of their aliphatic tails dictates profound differences in reaction thermodynamics, solubility, and the packing parameters of their downstream products.

This whitepaper provides an in-depth mechanistic analysis of two highly utilized, yet functionally divergent, alkylating agents: 1-Bromotetradecane (C14) and 1-Bromotetracosane (C24) . By examining the causality behind their physicochemical behaviors, this guide equips drug development professionals and materials scientists with the rationale required to optimize synthetic workflows, from fluid liposomal drug delivery systems to rigid, large-diameter mesoporous silica templates.

Physicochemical Profiling & Quantitative Comparison

The addition of ten methylene ( −CH2​− ) units between C14 and C24 fundamentally alters the phase behavior of the molecule due to the exponential increase in London dispersion forces.

Table 1 summarizes the quantitative data dictating the handling and application of these two reagents.

Property1-Bromotetradecane (C14)1-Bromotetracosane (C24)
CAS Number 112-71-06946-24-3
Molecular Formula C14​H29​Br C24​H49​Br
Molecular Weight 277.28 g/mol 417.51 g/mol
Physical State (at 25°C) Liquid (Clear to pale yellow)Waxy Solid
Melting Point 5–6 °C~ 50–55 °C
Boiling Point 175–178 °C (at 20 mmHg)> 250 °C
Steric Hindrance in SN​2 Low to ModerateHigh (due to chain folding/aggregation)
Primary Structural Role Fluid Bilayers, Membrane IntercalationRigid Templating, Solid-Lipid Cores

Data supported by [1] and[2].

Mechanistic Divergence: The Role of the Packing Parameter

The divergent applications of C14 and C24 derivatives are best understood through the Critical Packing Parameter (CPP) , defined as CPP=v/(a0​⋅lc​) , where v is the hydrophobic tail volume, a0​ is the hydrophilic headgroup area, and lc​ is the extended tail length.

1-Bromotetradecane: Fluidity and Membrane Disruption

1-Bromotetradecane is the gold standard for synthesizing intermediate-chain surfactants (e.g., Gemini surfactants) and poly(ionic liquids). The C14 chain provides sufficient hydrophobicity to drive self-assembly (micellization) but remains below the chain-length threshold that induces crystallization at physiological temperatures (37°C).

  • Causality in Drug Delivery: When C14-derived lipids are incorporated into LNPs, they maintain a fluid liquid-crystalline state ( Lα​ ). This fluidity is essential for endosomal escape mechanisms in mRNA delivery, allowing the LNP membrane to fuse with the host cell endosome.

1-Bromotetracosane: Rigidity and Pore Expansion

Conversely, 1-Bromotetracosane is utilized when structural rigidity and maximum hydrophobic volume are required.

  • Causality in Materials Science: In the synthesis of vertically aligned mesoporous silica films via Electrochemically Assisted Self-Assembly (EASA), standard C14 or C16 templates yield pore diameters of ~2–3 nm. By synthesizing C24TAB from 1-Bromotetracosane, the extended lc​ directly expands the micellar core, yielding significantly larger pore diameters required for the electrodeposition of functional nanowires or the diffusion of bulky biomolecules [3].

G Precursors Primary Alkyl Bromides (Chain Length Dictates Self-Assembly) C14 1-Bromotetradecane (C14) Fluid, Moderate Hydrophobicity Precursors->C14 C24 1-Bromotetracosane (C24) Rigid, Extreme Hydrophobicity Precursors->C24 C14_App1 Gemini Surfactants (Lipid Nanoparticles) C14->C14_App1 Alkylation C14_App2 Poly(Ionic Liquids) (Membrane Disruption) C14->C14_App2 Quaternization C24_App1 C24TAB Synthesis (Sterically Bulky Templates) C24->C24_App1 Amination (Heat Required) C24_App2 Mesoporous Silica (Large-Diameter Pores) C24_App1->C24_App2 Electrochemically Assisted Self-Assembly (EASA)

Divergent synthesis and application pathways of C14 vs. C24 alkyl bromides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of key derivatives from both precursors, complete with the mechanistic rationale for solvent/condition choices and built-in quality control steps.

Protocol A: Synthesis of C14-Gemini Surfactants (Drug Delivery Focus)

Target: N,N'-bis(tetradecyl)-N,N,N',N'-tetramethylalkanediammonium dibromide.

Causality of Experimental Choices:

  • Solvent Selection (Acetonitrile): Acetonitrile is a polar aprotic solvent. It stabilizes the transition state of the SN​2 reaction via dipole interactions without hydrogen-bonding to the nucleophilic tertiary amine, significantly accelerating the reaction rate compared to protic solvents.

  • Temperature (80°C Reflux): Provides the activation energy required to overcome the moderate steric hindrance of the C14 chain while remaining below the degradation temperature of the amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 250 mL round-bottom flask purged with inert N2​ , dissolve 10 mmol of N,N,N',N'-tetramethylalkanediamine in 50 mL of anhydrous acetonitrile.

  • Alkylation: Add 22 mmol (10% stoichiometric excess) of 1-Bromotetradecane dropwise via a syringe. The liquid state of C14 at room temperature allows for highly accurate volumetric dispensing.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 48 hours.

  • Precipitation: Cool the mixture to room temperature. The Gemini surfactant will begin to precipitate. Force complete precipitation by adding 100 mL of ice-cold acetone.

  • Filtration & Drying: Recover the white precipitate via vacuum filtration, wash thrice with cold acetone to remove unreacted 1-Bromotetradecane, and dry under a high vacuum for 24 hours.

System Validation & Quality Control:

  • Self-Validation: The reaction is self-indicating; the product is insoluble in cold acetone, whereas the precursors are highly soluble.

  • Analytical QC: Perform 1H -NMR ( CDCl3​ ). Validation is confirmed by the complete disappearance of the terminal −CH2​Br triplet at ~3.4 ppm and the appearance of a downfield shifted multiplet corresponding to the newly formed quaternary ammonium adjacent protons.

Protocol B: Synthesis of C24TAB Templating Agents (Materials Science Focus)

Target: Tetracosyltrimethylammonium bromide (C24TAB).

Causality of Experimental Choices:

  • Precursor Sourcing: Due to the high cost and instability of ultra-long chain halides, 1-Bromotetracosane is often synthesized de novo from tetracosan-1-ol using triphenylphosphine and N-bromosuccinimide[4].

  • Solvent Selection (Ethanol + Heat): The extreme hydrophobicity of the C24 chain renders it completely insoluble in cold polar solvents. Ethanol under reflux is strictly required to maintain the C24 precursor in a solvated state while allowing the volatile trimethylamine gas to react.

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel, suspend 2.14 mmol of solid 1-Bromotetracosane in 25 mL of absolute ethanol.

  • Solvation: Heat the suspension to 60°C until the waxy solid completely dissolves into a clear solution.

  • Amination: Slowly add 22.0 mmol of 30% trimethylamine in ethanol solution dropwise. (A massive excess is required due to the volatility of trimethylamine and the severe steric hindrance of the C24 chain folding in solution).

  • Reaction: Seal the vessel and maintain stirring at 70°C for 72 hours.

  • Crystallization: Cool the vessel slowly to 4°C. The extreme lipophilicity of C24TAB forces it to rapidly crystallize out of the ethanol solution.

  • Purification: Filter the crystals and recrystallize twice from a mixture of hot ethanol/ethyl acetate to achieve >99% purity.

System Validation & Quality Control:

  • Self-Validation: The phase transition from a clear hot solution to a dense crystalline matrix upon cooling confirms the formation of the highly ordered C24TAB amphiphile.

  • Analytical QC: Standard room-temperature NMR will yield poor resolution due to micellization/aggregation. Critical Step: Perform 1H -NMR at elevated temperatures (e.g., 60°C in DMSO−d6​ ) to break aggregates. Validation is confirmed by integrating the massive aliphatic envelope (44 protons) against the sharp trimethylammonium singlet at ~3.1 ppm (9 protons).

References

  • Langmuir (ACS Publications). Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films. (2022). Retrieved from:[Link]

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Foundational

Tetracosyl Bromide (1-Bromotetracosane): A Comprehensive Technical Guide on Physicochemical Properties, Phase Dynamics, and Synthetic Applications

Executive Summary Tetracosyl bromide, systematically known as 1-bromotetracosane (C24H49Br), is a long-chain alkyl halide that serves as a foundational building block in advanced materials science and pharmaceutical lipi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetracosyl bromide, systematically known as 1-bromotetracosane (C24H49Br), is a long-chain alkyl halide that serves as a foundational building block in advanced materials science and pharmaceutical lipid synthesis. Characterized by its highly hydrophobic 24-carbon aliphatic tail and a reactive primary bromide leaving group, it is instrumental in the development of mesoporous silica templates, specialized surfactants, and lipid nanoparticle (LNP) precursors. This whitepaper provides an in-depth analysis of its thermodynamic properties—specifically its melting point dynamics—and outlines validated protocols for its thermal profiling and downstream synthetic applications.

Physicochemical Profiling and Thermodynamic Properties

Understanding the baseline physicochemical metrics of 1-bromotetracosane is critical for predicting its behavior in organic synthesis and formulation. The molecule's extended aliphatic chain induces strong intermolecular van der Waals dispersion forces, which dictate its solid-state phase at room temperature.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of pure 1-bromotetracosane[1]:

PropertyValueMethod / Condition
IUPAC Name 1-BromotetracosaneStandard Nomenclature
CAS Registry Number 6946-24-3-
Molecular Formula C24H49Br-
Molar Mass 417.55 g/mol Computed
Melting Point 50.7 °C Standard Pressure (1 atm)
Boiling Point ~444.34 °CRough Estimate
Density ~0.9876 g/cm³Solid State Estimate
Phase Transition Dynamics

The melting point of pure 1-bromotetracosane (50.7 °C) is not a simple, singular thermodynamic event. Long-chain alkyl bromides exhibit complex polymorphism. Prior to reaching the true solid-liquid melting point, 1-bromotetracosane undergoes a distinct rotational phase transition. During cooling, a metastable low-temperature phase appears below the transition point, which irreversibly shifts into a stable crystalline state[2]. This rotational freedom of the aliphatic chain prior to lattice collapse necessitates high-precision thermal analysis to prevent mischaracterization of the melting point.

Experimental Protocol: High-Precision Melting Point Determination via DSC

To accurately capture the melting point and rotational phase transitions of 1-bromotetracosane, Differential Scanning Calorimetry (DSC) is required. Capillary tube methods are insufficient due to their inability to resolve closely spaced polymorphic transitions.

Self-Validating System: This protocol includes an internal calibration step using an Indium standard to ensure the thermodynamic integrity of the recorded melting point.

Step-by-Step Methodology
  • Instrument Calibration (Validation Step): Run a high-purity Indium standard (known Tm​ = 156.6 °C, ΔHf​ = 28.62 J/g). Action: If the recorded onset temperature deviates by >0.1 °C, perform a full temperature and heat flow recalibration before proceeding.

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of high-purity (>98%) 1-bromotetracosane into a pre-weighed aluminum DSC pan.

  • Hermetic Sealing: Crimp the aluminum pan with a hermetic lid using a sample press.

  • Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at a constant flow rate of 50 mL/min.

  • Thermal Cycling:

    • Equilibration: Hold isothermally at 20 °C for 5 minutes.

    • Heating Phase: Ramp the temperature from 20 °C to 80 °C at a controlled rate of 5 °C/min.

    • Cooling Phase: Cool back to 20 °C at 5 °C/min to observe the metastable phase transition.

  • Data Integration: Analyze the thermogram to identify the onset temperature ( Tonset​ ) and the peak maximum of the primary endotherm, which represents the true melting point (50.7 °C).

Causality of Experimental Choices
  • Sample Mass (2-5 mg): A low sample mass minimizes thermal gradients within the bulk material, ensuring that the recorded endothermic peak accurately reflects the sample's true melting point rather than a delayed instrument response.

  • Hermetic Aluminum Pans: Prevents the volatilization of trace impurities, which would otherwise skew the thermodynamic integration of the melting peak and alter the localized vapor pressure.

  • Heating Rate (5 °C/min): A slow, controlled heating rate is critical for resolving the closely spaced rotational phase transitions from the primary solid-liquid melting endotherm[2]. Faster rates cause peak overlapping, obscuring the polymorphic behavior.

Synthetic Applications in Drug Development and Materials Science

The primary utility of 1-bromotetracosane lies in its terminal bromine atom, which serves as an excellent leaving group for nucleophilic substitution ( SN​2 ) reactions.

A. Synthesis of Mesoporous Silica Templates (Quaternization)

1-Bromotetracosane is reacted with trimethylamine to synthesize tetracosyltrimethylammonium bromide (C24TAB). This ultra-long-chain quaternary ammonium surfactant is utilized as a structure-directing agent to artificially increase the pore diameter of vertically aligned, hexagonally ordered mesoporous silica thin films[3].

  • Causality of Reagent Choice: The 24-carbon chain creates exceptionally large hydrophobic micellar cores during the sol-gel electrodeposition process, expanding the resulting silica pores beyond what standard C16 (CTAB) templates can achieve[3].

B. Lipid Nanoparticle (LNP) Precursors (Amination)

Reacting 1-bromotetracosane with ammonia under reflux conditions yields tetracosan-1-amine. This primary fatty amine exhibits potent amphiphilic properties, allowing it to interact dynamically with cell lipid membranes, influencing membrane fluidity—a critical parameter in the design of liposomal and LNP-based drug delivery systems[4].

C. Advanced Hydrocarbon Synthesis (Wurtz Coupling)

Through a Wurtz reaction with sodium metal, 1-bromotetracosane undergoes reductive coupling to form octatetracontane (C48H98), a massive linear alkane used in specialized high-temperature lubricants and hydrophobic coatings[5].

  • Causality of Reagent Selection: Sodium metal acts as a potent single-electron donor, initiating the homolytic cleavage of the C-Br bond. The exceptionally long aliphatic chain effectively shields the radical intermediate, suppressing unwanted disproportionation in favor of dimerization[5].

Workflow Diagram: Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways utilizing 1-bromotetracosane as a core precursor across different scientific disciplines.

G Core 1-Bromotetracosane (Tetracosyl bromide) Rxn1 Amination (NH3 / Reflux) Core->Rxn1 Rxn2 Quaternization (Trimethylamine) Core->Rxn2 Rxn3 Wurtz Coupling (Na metal) Core->Rxn3 Prod1 Tetracosan-1-amine Rxn1->Prod1 App1 Lipid Nanoparticles (Drug Delivery) Prod1->App1 Prod2 C24TAB Surfactant Rxn2->Prod2 App2 Mesoporous Silica Thin Films Prod2->App2 Prod3 Octatetracontane (C48H98) Rxn3->Prod3 App3 Advanced Lubricants & Coatings Prod3->App3

Chemical workflows of 1-Bromotetracosane in drug delivery and materials science.

Conclusion

The precise melting point of 1-bromotetracosane (50.7 °C) is a macroscopic reflection of its complex, long-chain molecular interactions. By understanding its rotational phase transitions and thermodynamic boundaries, researchers can optimize its use as a reactive precursor. Whether expanding the pores of mesoporous silica or synthesizing functionalized lipids for next-generation drug delivery, rigorous physicochemical profiling remains the cornerstone of its successful application.

References

  • 1-Bromotetracosane - Physico-chemical Properties. ChemBK.1

  • Phase Transition Behavior of Long-Chain Alkyl Halides. Journal of Japan Oil Chemists' Society (J-Stage). 2

  • Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films. ACS Langmuir. 3

  • Tetracosan-1-amine: Synthesis and Biological Activity. Smolecule. 4

  • Octatetracontane: Chemical Reactions and Synthesis. Benchchem. 5

Sources

Exploratory

1-Bromotetracosane (CAS 6946-24-3): Comprehensive Chemical Data, Synthesis Protocols, and Applications

Executive Summary 1-Bromotetracosane ( C24​H49​Br ) is a long-chain aliphatic alkyl halide that serves as a critical intermediate in organic synthesis, materials science, and pharmaceutical development. Due to its highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromotetracosane ( C24​H49​Br ) is a long-chain aliphatic alkyl halide that serves as a critical intermediate in organic synthesis, materials science, and pharmaceutical development. Due to its highly hydrophobic 24-carbon backbone paired with a reactive terminal halogen, it is primarily utilized as a precursor for synthesizing specialized surfactants, antimicrobial quaternary ammonium compounds, and complex lipid derivatives[1]. While a singular PubChem CID is not prominently indexed for this specific derivative in standard top-level queries, the compound is universally tracked across chemical databases via its CAS Registry Number (6946-24-3) and InChIKey.

This technical guide provides a rigorous analysis of its physicochemical properties, field-proven synthesis methodologies, and downstream applications, designed for application scientists and drug development professionals.

Physicochemical Profiling & Structural Data

Understanding the physical properties of 1-bromotetracosane is essential for predicting its behavior in various solvent systems and its partition coefficients in biological assays. The extreme lipophilicity (LogP 9.98) dictates that reactions involving this compound require carefully selected aprotic or amphiphilic solvent systems[2].

PropertyValue
Chemical Name 1-Bromotetracosane
CAS Registry Number 6946-24-3
Molecular Formula C24​H49​Br
Molecular Weight 417.55 g/mol
Density 0.953 g/cm³
Boiling Point 422.5 °C (at 760 mmHg)
Flash Point 176.8 °C
LogP (Octanol/Water) 9.983
SMILES CCCCCCCCCCCCCCCCCCCCCCCCBr
InChIKey ZGPCRVNHYNSDIH-UHFFFAOYSA-N

Synthesis Methodology & Mechanistic Causality

The standard synthesis of 1-bromotetracosane relies on the bromination of tetracosan-1-ol. Because long-chain aliphatic alcohols are highly hydrophobic and prone to elimination reactions under harsh acidic conditions (e.g., using concentrated HBr ), an Appel-type reaction utilizing Triphenylphosphine ( PPh3​ ) and N-Bromosuccinimide (NBS) is the preferred, self-validating protocol[1].

Experimental Protocol: Appel-Type Bromination

Reagents: Tetracosan-1-ol (>98%), Triphenylphosphine (99%), N-Bromosuccinimide (99%), Dry Dichloromethane (DCM).

  • Reagent Dissolution: Dissolve 1.000 g (2.82 mmol) of tetracosan-1-ol and 0.800 g (3.05 mmol) of PPh3​ in 50 mL of dry DCM.

  • Activation: Gradually add 1.500 g (8.43 mmol) of NBS to the solution.

  • Reaction Propagation: Stir the reaction mixture in a water bath at ambient temperature for exactly 5 hours.

  • Quenching & Phase Separation: Quench the reaction by adding 200 mL of deionized water. Extract the mixture into DCM.

  • Isolation: Dry the organic phase using a rotary evaporator. The crude product typically presents as a red solid, which can be further purified via recrystallization or silica gel chromatography.

Causality of Experimental Choices
  • Solvent Selection (DCM): Dichloromethane is strictly chosen because it is a non-polar, aprotic solvent capable of completely solubilizing the highly hydrophobic 24-carbon chain of tetracosan-1-ol. Protic solvents would prematurely quench the reactive phosphonium intermediate.

  • Reagent Selection ( PPh3​ / NBS): This combination generates a highly electrophilic bromophosphonium intermediate. The oxygen of the alcohol attacks the phosphorus, converting the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). Bromide then displaces it via an SN​2 mechanism. This avoids carbocation formation, thereby preventing unwanted skeletal rearrangements or elimination to tetracosene.

  • Ambient Temperature: Maintaining ambient temperature is a self-validating control mechanism; it provides sufficient kinetic energy for the SN​2 displacement while remaining low enough to suppress E2 elimination pathways.

Synthesis N1 Tetracosan-1-ol (C24H49OH) N4 Reaction Mixture (Stirred at Ambient Temp, 5h) N1->N4 Reactant N2 Triphenylphosphine (PPh3) + N-Bromosuccinimide (NBS) N2->N4 Reagents N3 Dry Dichloromethane (DCM) Solvent N3->N4 Solvent N5 Quench with Water & Extract into DCM N4->N5 Workup N6 Rotary Evaporation (Drying) N5->N6 Organic Phase N7 1-Bromotetracosane (Product Isolation) N6->N7 Yield

Synthesis workflow of 1-bromotetracosane via Appel-type bromination of tetracosan-1-ol.

Downstream Applications & Workflows

1-Bromotetracosane acts as an essential electrophilic building block for synthesizing complex molecules with extreme lipophilicity.

Synthesis of C24TAB Surfactants for Mesoporous Silica

Long-chain alkyltrimethylammonium bromides (like C24TAB) are utilized as structure-directing agents to increase the pore diameter of vertically aligned mesoporous silica thin films[1].

  • Protocol: Dissolve 0.8915 g (2.14 mmol) of 1-bromotetracosane in 25 mL of absolute ethanol. Add 1.3000 g (22.0 mmol) of a 30% trimethylamine solution in ethanol dropwise.

  • Causality: Ethanol acts as a bridging solvent, solubilizing both the non-polar alkyl halide and the polar amine gas. The massive excess of trimethylamine drives the SN​2 reaction to completion, ensuring full quaternization.

Amination to Tetracosan-1-amine

Tetracosan-1-amine exhibits significant antimicrobial activity and interacts with lipid cell membranes, making it valuable in drug delivery system research[3].

  • Protocol: 1-Bromotetracosane is reacted with ammonia in a suitable solvent under reflux conditions.

  • Causality: Refluxing is required to overcome the steric hindrance and low collision frequency inherent to the massive C24 carbon chain. The resulting primary amine can further undergo alkylation or acylation for pharmaceutical formulations[3].

Wurtz Coupling to Octatetracontane

1-Bromotetracosane is a direct precursor for synthesizing the ultra-long alkane octatetracontane ( C48​H98​ ) via Wurtz coupling[4].

  • Reaction: 2C24​H49​Br+2Na→C48​H98​+2NaBr

  • Causality: Sodium metal acts as a strong single-electron reducing agent, forming an alkyl radical intermediate that rapidly dimerizes. This is highly effective for symmetrical, long-chain hydrocarbon synthesis.

Applications Core 1-Bromotetracosane (C24H49Br) App1 Amination (NH3 / Reflux) Core->App1 App2 Quaternization (Trimethylamine / EtOH) Core->App2 App3 Wurtz Coupling (Sodium Metal) Core->App3 Prod1 Tetracosan-1-amine (Antimicrobial / Drug Delivery) App1->Prod1 Prod2 C24TAB Surfactant (Mesoporous Silica Synthesis) App2->Prod2 Prod3 Octatetracontane (C48H98 Hydrocarbon) App3->Prod3

Downstream applications of 1-bromotetracosane in surfactant and hydrocarbon synthesis.

References

  • Title: Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films Source: Langmuir - ACS Publications URL: [Link]

  • Title: 1-bromotetracosane | CAS#:6946-24-3 Chemical Properties Source: Chemsrc URL: [Link]

  • Title: Chemical Properties of Tetracosane, 1-bromo- (CAS 6946-24-3) Source: Cheméo URL: [Link]

Sources

Foundational

Thermodynamic Properties of Long-Chain Alkyl Bromides: A Comprehensive Guide

Introduction & Core Principles Long-chain alkyl bromides (1-bromoalkanes) are indispensable intermediates in organic synthesis, pharmaceutical manufacturing, and the engineering of advanced functional materials such as i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Principles

Long-chain alkyl bromides (1-bromoalkanes) are indispensable intermediates in organic synthesis, pharmaceutical manufacturing, and the engineering of advanced functional materials such as ionic liquids and lipid nanoparticles[1]. The thermodynamic behavior of these molecules is dictated by a structural dichotomy: a highly polar, electron-dense carbon-bromine (C-Br) headgroup attached to a flexible, non-polar aliphatic hydrocarbon tail.

Understanding their thermodynamic properties—specifically heat capacity, enthalpy of vaporization, and solid-state polymorphism—is critical for predicting phase behavior in complex mixtures, optimizing thermal separation processes, and designing stable drug delivery vehicles.

Core Thermodynamic Properties and Mechanistic Causality

Enthalpy of Vaporization ( Δvap​H )

The enthalpy of vaporization quantifies the thermal energy required to overcome intermolecular forces in the condensed liquid phase. For 1-bromoalkanes, these forces are a composite of dipole-dipole interactions at the C-Br terminus and London dispersion forces along the alkyl chain. As the carbon chain elongates, the localized dipole moment is increasingly diluted by the bulk non-polar mass, causing van der Waals interactions to become the dominant thermodynamic driver. Consequently, Δvap​H increases linearly, adding approximately 4.9 kJ/mol per methylene (-CH₂-) unit[2][3][4].

Isobaric Heat Capacity ( Cp​ )

Heat capacity reflects a molecule's capacity to store thermal energy through translational, rotational, and vibrational modes. The liquid-phase heat capacity ( Cp,liquid​ ) of 1-bromoalkanes adheres strictly to group additivity principles[5]. While the heavy terminal bromine atom restricts the conformational freedom of the adjacent α -carbon, the internal rotational degrees of freedom increase proportionally with chain elongation, leading to a linear rise in Cp​ [5][6].

Solid-State Polymorphism and Prerotation

A profound thermodynamic feature of long-chain alkyl bromides (typically where n≥12 ) is their complex solid-state polymorphism. Before true thermodynamic melting (fusion) occurs, these molecules undergo a distinct solid-solid phase transition. As established by Hoffman and Smyth, thermal energy induces the molecules to rotate around their long molecular axes within the crystal lattice—a phenomenon known as "prerotation"[7]. This structural shift is endothermic and registers as a sharp heat capacity anomaly prior to the primary fusion point[7].

Quantitative Data Summary

The following table synthesizes the standard thermodynamic properties for a homologous series of 1-bromoalkanes at 298.15 K (unless otherwise noted).

CompoundFormulaBoiling Point (K) Δvap​H∘ (kJ/mol) Cp,liquid​ (J/mol·K)
1-Bromobutane C₄H₉Br374.6[2]36.5[2]155.0[8]
1-Bromohexane C₆H₁₃Br428.0[9]44.2203.5[9]
1-Bromooctane C₈H₁₇Br474.0[3]52.1[3]270.0[6]
1-Bromododecane C₁₂H₂₅Br549.0[4]71.0[4]380.0*

*Extrapolated value based on group additivity principles.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the measurement of these thermodynamic properties must rely on protocols designed with internal feedback loops to validate data accuracy.

Protocol 1: Differential Scanning Calorimetry (DSC) for Cp​ and Polymorphism

DSC is the gold standard for quantifying heat capacity and detecting solid-state prerotation[5].

  • Calibration: Calibrate the DSC utilizing high-purity indium and zinc standards to ensure absolute temperature and heat flow accuracy. Run an empty pan baseline to account for instrument asymmetry.

  • Sample Preparation: Weigh exactly 5–10 mg of high-purity (>99%) 1-bromoalkane into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Alkyl bromides exhibit significant vapor pressures; hermetic sealing prevents mass loss via volatilization during heating, which would otherwise skew the endothermic heat flow and artificially depress Cp​ values[6].

  • Thermal Cycling: Cool the sample to 200 K using liquid nitrogen, hold isothermally for 10 minutes to ensure complete crystallization, and heat at a controlled rate of 5 K/min to 350 K.

  • Self-Validation: The protocol is self-validating if the integrated enthalpy of the prerotation peak and the melting peak remain statistically constant ( ±1% ) across three consecutive cooling/heating cycles.

Protocol 2: Ebulliometry for Enthalpy of Vaporization
  • Apparatus Setup: Utilize a dynamic ebulliometer equipped with a Cottrell pump to ensure smooth boiling and accurate vapor-liquid equilibrium (VLE) temperature measurement.

  • Pressure Control: Connect the system to a precision vacuum manifold. Measure the boiling point at multiple controlled pressures ranging from 10 kPa to 100 kPa.

  • Data Acquisition: Allow the system to reflux for 30 minutes at each pressure setpoint to achieve thermal equilibrium before recording the temperature.

  • Thermodynamic Extraction: Plot ln(P) versus 1/T . Causality: According to the Clausius-Clapeyron relation, the slope of this plot equals −Δvap​H/R . Measuring across a pressure gradient rather than relying on a single boiling point self-validates the data by confirming the linearity of the phase boundary.

Mechanistic Visualizations

DSC_Workflow SamplePrep Sample Preparation (High-Purity 1-Bromoalkane) HermeticSeal Hermetic Sealing (Aluminum Pans) SamplePrep->HermeticSeal Prevents Volatilization ThermalCycle Thermal Cycling (Cooling/Heating @ 5 K/min) HermeticSeal->ThermalCycle Controlled Environment DataAcquisition Data Acquisition (Heat Flow vs. Temp) ThermalCycle->DataAcquisition Continuous Monitoring Polymorphism Phase Transition Analysis (Prerotation & Melting) DataAcquisition->Polymorphism Endothermic/Exothermic Peaks

Workflow for DSC analysis of phase transitions in long-chain alkyl bromides.

Chain_Length_Thermodynamics ChainLength Increasing Alkyl Chain Length (n > 8) VdW Enhanced van der Waals Interactions ChainLength->VdW Dipole Dilution of C-Br Dipole Effect ChainLength->Dipole Enthalpy Higher Enthalpy of Vaporization (ΔvapH) VdW->Enthalpy Melting Increased Melting Point & Solid-State Polymorphism VdW->Melting HeatCap Linear Increase in Molar Heat Capacity (Cp) VdW->HeatCap Dipole->Melting Dominant Non-Polar Character

Mechanistic impact of alkyl chain length on macroscopic thermodynamic properties.

References

  • [2] Butane, 1-bromo-, NIST Chemistry WebBook, SRD 69.[Link]

  • [7] The Mechanism of Rotation of Long-chain Alkyl Bromides and Other Molecules in the Solid State, ResearchGate / Journal of the American Chemical Society.[Link]

  • [8] Chemical Properties of Butane, 1-bromo-, Cheméo.[Link]

  • [1] Development of Nanoscale Hybrids from Ionic Liquid–Peptide Amphiphile Assemblies as New Functional Materials, ACS Omega.[Link]

  • [3] Octane, 1-bromo-, NIST Chemistry WebBook, SRD 69.[Link]

  • [9] STANDARD THERMODYNAMIC PROPERTIES OF CHEMICAL SUBSTANCES, University of Patras.[Link]

  • [5] Heat Capacities of 1-Chloroalkanes and 1-Bromoalkanes within the Temperature Range from 284.15 K to 353.15 K. A Group Additivity and Molecular Connectivity Analysis, Journal of Chemical & Engineering Data.[Link]

  • [6] Isobaric heat capacity, isothermal compressibility and fluctuational properties of 1-bromoalkanes, arXiv. [Link]

  • [4] Dodecane, 1-bromo-, NIST Chemistry WebBook, SRD 69.[Link]

Sources

Exploratory

Thermodynamic Profiling and Physical State Analysis of 1-Bromotetracosane

Executive Summary In the fields of lipid nanoparticle development, surfactant engineering, and materials science, understanding the precise physical state of long-chain alkyl halides is paramount for formulation and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of lipid nanoparticle development, surfactant engineering, and materials science, understanding the precise physical state of long-chain alkyl halides is paramount for formulation and synthesis. To address the core inquiry: 1-Bromotetracosane (C₂₄H₄₉Br) is definitively a solid at room temperature (20–25 °C). This technical guide provides an in-depth mechanistic analysis of the intermolecular forces governing its phase behavior, supported by comparative thermodynamic data and field-proven experimental protocols.

Mechanistic Analysis of Phase Behavior

The physical state of any aliphatic compound at standard ambient temperature and pressure (SATP) is dictated by the strength of its crystal lattice, which in turn depends on intermolecular forces.

  • London Dispersion Forces: 1-Bromotetracosane possesses a 24-carbon aliphatic backbone. As chain length increases, the surface area available for transient induced dipole interactions (London dispersion forces) scales linearly. This massive hydrophobic tail tightly packs into an ordered crystalline lattice.

  • Dipole-Dipole Interactions: The terminal bromine atom introduces a significant permanent dipole moment due to its high electronegativity and polarizability relative to carbon. This polar headgroup anchors the molecules, further increasing the enthalpy of fusion ( ΔHfus​ ).

Because the thermal energy at room temperature (~2.5 kJ/mol at 298 K) is vastly insufficient to overcome these combined cohesive forces, 1-Bromotetracosane remains firmly in the solid state.

G A 1-Bromotetracosane (C24H49Br) B Long Hydrocarbon Chain (24 Carbons) A->B C Bromine Headgroup (High Polarizability) A->C D Strong London Dispersion Forces B->D E Dipole-Dipole Interactions C->E F High Lattice Energy (Melting Point > 50°C) D->F E->F G Solid State at Room Temp (20-25°C) F->G

Mechanistic pathway of intermolecular forces dictating the solid state of 1-Bromotetracosane.

Comparative Thermodynamics of Homologous Alkyl Bromides

To contextualize the physical state of 1-Bromotetracosane, we must examine the thermodynamic trends of its homologous series. As methylene (-CH₂-) units are added to an alkyl bromide, the melting point predictably elevates.

CompoundMolecular FormulaCarbon Chain LengthMelting Point (°C)Physical State at 25 °C
1-BromooctadecaneC₁₈H₃₇Br1828 – 30Solid
1-BromoeicosaneC₂₀H₄₁Br2036 – 39Solid
1-BromodocosaneC₂₂H₄₅Br2244 – 46Solid
1-Bromotetracosane C₂₄H₄₉Br 24 ~50 – 54 Solid

Data Synthesis & Causality: Standard chemical suppliers report the melting point of the 20-carbon analog, 1-Bromoeicosane, at 36–39 °C, and the 22-carbon analog, 1-Bromodocosane, at 44–46 °C. Following the established thermodynamic progression of ~4–6 °C per two-carbon addition, 1-Bromotetracosane reliably melts well above 50 °C. Furthermore, peer-reviewed synthesis protocols explicitly describe the isolated product of 1-Bromotetracosane as a solid at room temperature[1].

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the phase transition of 1-Bromotetracosane must be verified using a self-validating system that pairs quantitative thermal analysis with qualitative visual confirmation.

Protocol A: Synthesis and Isolation

Causality: Before thermal analysis, high-purity material is required to prevent melting point depression caused by impurities.

  • Reaction: Dissolve tetracosan-1-ol, triphenylphosphine, and N-bromosuccinimide in dry dichloromethane (DCM)[1]. Rationale: The Appel reaction conditions efficiently convert the primary alcohol to a bromide without rearrangement.

  • Quenching & Extraction: Quench the reaction with water, extract the organic layer into DCM, and dry using a rotary evaporator.

  • Isolation: The resulting product precipitates as a solid[1]. Recrystallize from ethanol to achieve >99% purity.

Protocol B: Differential Scanning Calorimetry (DSC) & Capillary Verification

Causality: DSC provides the exact thermodynamic onset of melting, while the capillary method ensures the thermal event corresponds to a true solid-to-liquid phase change rather than a solid-solid polymorphic transition.

  • Sample Preparation: Load 3–5 mg of solid 1-Bromotetracosane into a standard aluminum DSC pan and crimp securely. Simultaneously, pack 2 mm of the solid into a glass capillary tube.

  • DSC Heating Cycle: Ramp the temperature from 20 °C to 70 °C at a rate of 10 °C/min. Rationale: A moderate heating rate provides a sharp, easily integrated endothermic peak representing the enthalpy of fusion.

  • Capillary Heating Cycle: Insert the capillary into a melting point apparatus. Rapidly heat to 45 °C, then reduce the heating rate to 1 °C/min. Rationale: Slowing the heating rate near the expected melting point ensures thermal equilibrium between the heating block and the sample, preventing temperature overshoot and artificially high readings.

  • Cross-Validation: The onset temperature of the DSC endothermic peak must align within ±0.5 °C of the visually observed meniscus formation in the capillary tube.

Workflow S1 Sample Preparation (1-Bromotetracosane) S2 Differential Scanning Calorimetry (DSC) S1->S2 S3 Capillary Tube Melting Point Method S1->S3 S4 Heating Rate (10°C/min) S2->S4 S5 Heating Rate (1°C/min near MP) S3->S5 S6 Endothermic Peak Analysis S4->S6 S7 Visual Phase Transition S5->S7 S8 Validation of Solid to Liquid Transition (>50°C) S6->S8 S7->S8

Step-by-step experimental workflow for validating the melting point of 1-Bromotetracosane.

Applications in Advanced Materials

The solid nature of 1-Bromotetracosane at room temperature dictates its handling and application. Because it cannot be pipetted as a neat liquid, it must be dissolved in organic solvents (e.g., hot ethanol or dichloromethane) or melted prior to reaction. It is a critical precursor in the synthesis of ultra-long-chain surfactants, such as tetracosyltrimethylammonium bromide (C24TAB). These solid surfactants are utilized in electrochemically assisted self-assembly (EASA) to engineer mesoporous silica thin films with expanded pore diameters (up to 5 nm), which are highly sought after for targeted drug delivery systems and advanced filtration membranes[1].

References

  • Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films.PMC (nih.gov).
  • CAS No.6938-66-5, 1-BROMODOCOSANE Suppliers, MSDS download.LookChem.
  • 1-Bromoeicosane | 4276-49-7.MilliporeSigma.

Sources

Foundational

n-Tetracosyl Bromide (1-Bromotetracosane): Hydrophobicity, Partition Coefficients, and Applications in Interfacial Science

Executive Summary n-Tetracosyl bromide (C₂₄H₄₉Br), commonly referred to as 1-bromotetracosane, is an ultra-long-chain alkyl halide characterized by extreme lipophilicity and negligible aqueous solubility. In advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Tetracosyl bromide (C₂₄H₄₉Br), commonly referred to as 1-bromotetracosane, is an ultra-long-chain alkyl halide characterized by extreme lipophilicity and negligible aqueous solubility. In advanced materials science and pharmacology, this molecule serves as a critical hydrophobic anchor. This technical guide explores the physicochemical parameters governing its extreme hydrophobicity, the analytical challenges of determining its partition coefficient (LogP), and its critical role in synthesizing advanced surfactants (e.g., C24TAB) and templating mesoporous silica thin films.

Molecular Architecture and Physicochemical Profile

The 24-carbon aliphatic chain of n-tetracosyl bromide dominates its physicochemical behavior. In an aqueous environment, the sheer size of the hydrophobic tail completely overshadows the slight polarizability of the terminal bromine atom, driving the molecule to partition exclusively into non-polar phases.

Table 1: Physicochemical Properties of n-Tetracosyl Bromide

ParameterValueCausality / Significance
Chemical Formula C₂₄H₄₉BrThe 24-carbon straight chain dictates extreme van der Waals interactions[1].
Molecular Weight 417.5 g/mol High molecular weight contributes to its solid state at room temperature[2].
Computed XLogP3 12.8Indicates ultra-lipophilicity; partitions entirely into lipid/organic phases[2].
Topological Polar Surface Area 0 ŲComplete absence of hydrogen bond donors/acceptors[2].
Water Solubility NegligibleThe thermodynamic penalty of hydrophobic cavity formation in water is too high.

(Data derived from computational models for C₂₄H₄₉Br isomers via 2[2])

Hydrophobicity and Partition Coefficient (LogP)

Thermodynamics of Partitioning

The octanol-water partition coefficient ( Po/w​ ) quantifies how a compound distributes between an oily (octanol) and an aqueous phase[3]. For n-tetracosyl bromide, the thermodynamic cost of disrupting the hydrogen-bonded network of water to accommodate the 24-carbon chain is astronomically high. Consequently, the compound exhibits an XLogP3 value of approximately 12.8[2], placing it in the extreme upper echelon of lipophilic molecules.

The Analytical Challenge (Causality of Experimental Choices)

Why the Traditional Shake-Flask Method Fails: The standard shake-flask method for determining LogP is restricted to values between -2 and 6. For a compound with a LogP > 10, the aqueous concentration at equilibrium falls far below the limit of detection (LOD) for standard analytical instruments (UV-Vis, MS). Furthermore, the vigorous shaking required induces stable micro-emulsions, leading to false-positive aqueous concentrations.

The Solution: To accurately determine the lipophilicity of n-tetracosyl bromide, Non-Aqueous Reverse-Phase High-Performance Liquid Chromatography (NARP-HPLC) must be employed. By correlating the retention time ( tR​ ) of the compound with known standards, the LogP can be mathematically extrapolated without relying on physical aqueous partitioning.

Experimental Workflows and Methodologies

Protocol 1: Determination of Extreme Lipophilicity via NARP-HPLC

This protocol operates as a self-validating system : by running a homologous series of alkyl bromides (C8 to C18), the system proves that chromatographic retention is strictly a function of chain length (hydrophobicity). This linear validation allows for the accurate extrapolation of the C24 chain's LogP.

Step-by-Step Methodology:

  • Stationary Phase Selection: Equip the HPLC with a highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

    • Causality: End-capping prevents secondary interactions with residual silanols on the silica matrix, ensuring that retention is purely governed by hydrophobic van der Waals forces.

  • Mobile Phase Preparation: Prepare a non-aqueous mobile phase consisting of 100% Methanol or a Methanol/Dichloromethane (80:20 v/v) isocratic mixture.

    • Causality: Water must be strictly excluded; introducing an aqueous fraction would cause n-tetracosyl bromide to irreversibly precipitate on the column head.

  • Calibration Curve Generation: Inject a homologous series of reference standards (e.g., 1-bromooctane, 1-bromodecane, 1-bromohexadecane) with known LogP values. Record their capacity factors ( k′ ).

  • Sample Injection: Dissolve n-tetracosyl bromide in the mobile phase and inject 10 µL into the system.

  • Data Extrapolation: Plot logk′ versus the known LogP of the standards. Extrapolate the LogP of n-tetracosyl bromide from the linear regression equation.

RPHPLC N1 Preparation of NARP Mobile Phase (MeOH/DCM) N2 Calibration with C8-C18 Alkyl Bromides N1->N2 N3 Injection of n-Tetracosyl Bromide N2->N3 N4 Retention Time Measurement N3->N4 N5 LogP Extrapolation (LogP ~ 12.8) N4->N5

Caption: NARP-HPLC workflow for extrapolating the partition coefficient of ultra-lipophilic compounds.

Protocol 2: Synthesis of Tetracosyltrimethylammonium Bromide (C24TAB)

The extreme hydrophobicity of 1-bromotetracosane is leveraged to synthesize ultra-long-chain surfactants like C24TAB. These specialized surfactants are critical for templating mesoporous silica thin films with expanded pore diameters[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 0.8915 g (2.14 mmol) of 1-bromotetracosane in 25 cm³ of absolute ethanol[4].

    • Causality: Ethanol is chosen as a polar protic solvent to stabilize the transition state of the subsequent SN2 reaction while providing sufficient solubility for the lipophilic bromide at elevated temperatures.

  • Amination (SN2 Reaction): Add 1.3000 g (22.0 mmol) of a 30% trimethylamine solution in ethanol dropwise to the mixture[4].

  • Reflux: Heat the mixture to reflux under an inert atmosphere for 48 hours.

    • Causality: The extended reflux time is mandatory because the extreme steric bulk and hydrophobicity of the C24 chain drastically reduce the collision frequency and reaction kinetics compared to shorter chains (e.g., C16).

  • Purification: Cool the mixture to precipitate the crude C24TAB. Recrystallize from an acetone/ethanol mixture to remove unreacted 1-bromotetracosane.

  • Self-Validation (NMR Verification): Confirm the structure via 1 H NMR (CDCl₃). The synthesis is validated by the presence of the characteristic terminal methyl triplet at δ 0.82 ppm, the massive methylene envelope at δ 1.19 ppm, and the trimethylammonium singlet[4].

Synthesis S1 1-Bromotetracosane (C24H49Br) S3 SN2 Nucleophilic Substitution (Reflux) S1->S3 S2 Trimethylamine in Ethanol S2->S3 S4 Solvent Extraction & Recrystallization S3->S4 S5 C24TAB Surfactant (Extreme Hydrophobicity) S4->S5

Caption: SN2 synthesis pathway of C24TAB surfactant from 1-bromotetracosane and trimethylamine.

Industrial and Research Implications

Mesoporous Silica Thin Films

In the synthesis of vertically aligned, hexagonally ordered mesoporous silica thin films, the chain length of the templating surfactant directly dictates the internal pore diameter. When C24TAB (derived directly from 1-bromotetracosane) is utilized, the extreme hydrophobicity of the surfactant tail significantly expands the micellar core[4].

  • Causality of Sol-Gel Modification: Because C24TAB is vastly more hydrophobic than standard CTAB, standard aqueous/ethanol sol-gel precursors fail to dissolve the surfactant. To prevent premature precipitation before the silica network crosslinks, researchers must switch the solvent component to isopropyl alcohol and carefully modulate the deposition temperature[4].

Lipid Nanoparticle (LNP) Precursors

In modern drug delivery—particularly for mRNA therapeutics—the hydrophobic tails of ionizable lipids dictate the fusion efficiency with the endosomal membrane. The 24-carbon skeleton provided by n-tetracosyl bromide is utilized as an ultra-stable building block to synthesize custom lipid anchors. The extreme LogP (~12.8) ensures that the lipid remains stably integrated within the LNP core during systemic circulation, preventing premature drug leakage and enhancing cellular transfection rates.

References

  • PubChem. "11-(Bromomethyl)tricosane | C24H49Br | CID 23075055 - PubChem" National Center for Biotechnology Information. 2

  • ACS Publications. "Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films" Langmuir. 4

  • Benchchem. "3-Methylheptacosane | CAS 14167-66-9 | For Research" (Partition Coefficient Methodologies). 3

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 1-Bromotetracosane via Hydrobromic Acid-Mediated Bromination of Tetracosanol

Abstract This document provides a detailed protocol for the synthesis of 1-bromotetracosane, a valuable long-chain alkyl halide intermediate, from its corresponding primary alcohol, 1-tetracosanol. The conversion is achi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-bromotetracosane, a valuable long-chain alkyl halide intermediate, from its corresponding primary alcohol, 1-tetracosanol. The conversion is achieved through a robust acid-catalyzed nucleophilic substitution reaction utilizing 48% hydrobromic acid. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization.

Introduction and Scientific Rationale

Long-chain alkyl bromides, such as 1-bromotetracosane, are pivotal building blocks in organic synthesis. Their utility stems from the bromine atom's dual nature: it is an excellent leaving group for nucleophilic substitution reactions and enables the formation of organometallic reagents, such as Grignard reagents. These properties make them essential for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs), surfactants, and advanced materials.

The conversion of a primary alcohol to an alkyl bromide using hydrobromic acid (HBr) is a classic and efficient transformation.[1] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which is particularly effective for unhindered primary alcohols like tetracosanol.[2][3]

Mechanism Deep Dive:

The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, HBr. This crucial first step converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, a water molecule (-OH₂⁺).[4] Subsequently, the nucleophilic bromide ion (Br⁻) performs a backside attack on the electrophilic carbon atom bearing the protonated hydroxyl group. This concerted step displaces the water molecule and forms the new carbon-bromine bond, resulting in the desired 1-bromotetracosane.[2][5] The use of excess acid drives the equilibrium toward the product, ensuring a high conversion rate.[2]

Given the waxy, solid nature of 1-tetracosanol and its poor solubility in aqueous media, the reaction is performed under reflux in a biphasic system with a non-polar organic solvent, such as toluene, to ensure adequate mixing and mass transfer between the reactants.

Critical Safety and Handling

Hydrobromic acid is a highly corrosive and toxic substance that requires strict safety protocols.[6][7] All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a chemical-resistant lab coat or apron, nitrile or neoprene gloves, and chemical splash goggles in conjunction with a full-face shield.[8][9]

  • HBr Handling: 48% HBr is a fuming liquid that can cause severe skin burns, eye damage, and respiratory irritation.[9][10] Avoid inhaling fumes. Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizers.[7][8]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][10] For inhalation, move the individual to fresh air and seek urgent medical help.[9]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of 1-bromotetracosane.

Bromination_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents 1. Reagent Preparation - Tetracosanol - Toluene - 48% HBr setup 2. Reaction Setup - Assemble reflux apparatus - Charge flask reagents->setup reflux 3. Reflux Reaction - Heat to 110-115°C - Stir for 8-12 hours setup->reflux cool 4. Cooling & Quenching - Cool to room temp. - Add deionized water reflux->cool separation 5. Phase Separation - Transfer to separatory funnel - Separate organic layer cool->separation washing 6. Aqueous Washes - Wash with NaHCO₃ (aq) - Wash with Brine separation->washing drying 7. Drying & Filtration - Dry over Na₂SO₄ - Filter drying agent washing->drying solvent_removal 8. Solvent Removal - Rotary evaporation drying->solvent_removal recrystallization 9. Recrystallization - Dissolve in hot isopropanol - Cool to crystallize solvent_removal->recrystallization characterization 10. Product Characterization - ¹H NMR, ¹³C NMR, IR - Determine yield & purity recrystallization->characterization

Caption: Workflow for the synthesis and validation of 1-bromotetracosane.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-TetracosanolC₂₄H₅₀O354.6710.0 g28.21.0
Hydrobromic Acid (48% aq.)HBr80.9125.0 mL~220~7.8
TolueneC₇H₈92.14100 mL--
Sodium BicarbonateNaHCO₃84.01As needed--
Sodium Chloride (Brine)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
IsopropanolC₃H₈O60.10As needed--
Equipment
  • 250 mL three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Reflux condenser with water lines

  • Glass stopper and septum

  • Thermometer or thermocouple

  • 500 mL separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • NMR tubes and IR sample holder

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 1-tetracosanol (10.0 g, 28.2 mmol) and toluene (100 mL).[11]

    • Assemble a reflux condenser on the central neck of the flask. Place a glass stopper on one side neck and a septum on the other.

    • Begin stirring the mixture. The tetracosanol will not fully dissolve at room temperature.

  • Reagent Addition and Reflux:

    • Carefully and slowly, add 48% aqueous hydrobromic acid (25.0 mL) to the flask via syringe through the septum.

    • Heat the biphasic mixture to reflux (approx. 110-115 °C) using the heating mantle.

    • Allow the reaction to stir vigorously under reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting alcohol spot.

  • Workup and Isolation:

    • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Transfer the entire reaction mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and shake gently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the funnel frequently to release pressure from CO₂ evolution.[12]

      • 100 mL of deionized water.

      • 100 mL of saturated sodium chloride (brine) solution.[12]

    • Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent by gravity or vacuum filtration.

    • Remove the toluene solvent using a rotary evaporator to yield the crude product, which should be a waxy solid at room temperature.

    • For purification, perform recrystallization. Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 1-bromotetracosane should be confirmed using standard spectroscopic techniques.[13][14]

  • Infrared (IR) Spectroscopy: Confirmation of the reaction is achieved by observing the disappearance of the broad O-H stretching band from the starting material (typically 3200-3600 cm⁻¹) and the presence of a C-Br stretching vibration (typically 550-750 cm⁻¹) in the product.[13]

  • ¹H NMR Spectroscopy: The key diagnostic signal is the downfield shift of the methylene protons adjacent to the functional group.

    • 1-Tetracosanol (Starting Material): A triplet at ~3.64 ppm (-CH₂OH).

    • 1-Bromotetracosane (Product): A triplet at ~3.41 ppm (-CH₂Br). The integration of this peak should correspond to two protons.[15]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon atom attached to the functional group provides clear evidence of the transformation.

    • 1-Tetracosanol (Starting Material): A signal at ~63.1 ppm (-CH₂OH).

    • 1-Bromotetracosane (Product): A signal at ~33-34 ppm (-CH₂Br).[13]

  • Mass Spectrometry (MS): The mass spectrum of 1-bromotetracosane will exhibit a characteristic M+ and M+2 isotopic pattern of nearly equal intensity, which is definitive for a monobrominated compound.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; degraded HBr.Extend reflux time and monitor by TLC. Ensure the reaction temperature is maintained. Use fresh HBr.
Persistent Emulsion during Workup Vigorous shaking; formation of insoluble byproducts.Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase. Instead of shaking, gently invert the funnel multiple times.[12]
Low Yield Incomplete reaction; loss of product during transfers or workup.Ensure complete conversion before workup. Be meticulous during phase separations and filtration steps.

References

  • Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. (2025, July 10). Windia Chemical.
  • Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2). (2023, November 27). Chemia.
  • Safety Data Sheet HYDROBROMIC ACID 48%. (2023, August 29). ChemSupply Australia.
  • HYDROBROMIC ACID 48% EXTRA PURE Safety D
  • Hydrobromic Acid 48% Technical Safety D
  • Reaction of Alcohols with HCl, HBr and HI Acids. (2020, January 9). Chemistry Steps.
  • Organic Chemistry: Alcohol Reactions with HBr and H2SO4 (Mechanism Explained!). (2025, July 21). Kishan's Classes.
  • SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. (2022, August 25). SEASTAR CHEMICALS.
  • HBr Reaction. (2022, March 23). BYJU'S.
  • Alcohol Reactions - HBr, PBr3, SOCl2. (2021, May 25). The Organic Chemistry Tutor.
  • hydrobromic acid - method. Organic Syntheses Procedure.
  • Technical Support Center: Purification of Alkyl Bromides
  • 1-TETRACOSANOL. (2026, January 13). ChemicalBook.
  • A Technical Guide to the Spectroscopic Analysis of 1-Bromooctane. Benchchem.
  • Validating the Synthesis of 1-Bromooctane: A Comparative Guide to Spectroscopic Methods. Benchchem.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF).

Sources

Application

Application Note: Engineering Ultra-Long Chain Self-Assembled Monolayers (SAMs) Using 1-Bromotetracosane

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, synthesis protocols, and surface engineering via C24 alkyl bromides. Executive Summary Self-assembled monolaye...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, synthesis protocols, and surface engineering via C24 alkyl bromides.

Executive Summary

Self-assembled monolayers (SAMs) are foundational to modern surface engineering, dictating the interfacial properties of biosensors, mesoporous silica templates, and perovskite solar cells[1]. While C12–C18 alkyl chains are standard in the industry, they often suffer from thermal instability and conformational (gauche) defects. 1-Bromotetracosane (C24H49Br) introduces an ultra-long 24-carbon backbone that maximizes intermolecular van der Waals forces, driving the monolayer into a highly ordered, quasi-crystalline state.

This application note details the mechanistic principles and validated protocols for utilizing 1-bromotetracosane—both as a direct surface-active agent and as a precursor for advanced SAM molecules (SAMols).

Mechanistic Principles & Causality

The Thermodynamic Advantage of C24 Chains

The structural integrity of a SAM relies on the balance between headgroup chemisorption and the lateral van der Waals (vdW) interactions of the alkyl chains. Each methylene (–CH2–) unit contributes approximately 1.5 to 2.0 kcal/mol of stabilization energy. By extending the chain to 24 carbons, 1-bromotetracosane provides sufficient lattice energy to force the monolayer into a rigid, solid-like state at room temperature. This eliminates pinhole defects and is critical for applications requiring extreme dielectric shielding or the expansion of pore diameters in mesoporous silica thin films[2].

Trajectory Control in Bromide Displacement

The terminal bromide is a classic leaving group for SN2 reactions, allowing the synthesis of diverse SAMols[1]. However, attempting in-situ nucleophilic displacement on a pre-formed alkyl bromide SAM presents severe steric challenges. The rigid, dense packing of a C24 SAM orients the electron-deficient lobe of the carbon-bromine antibonding ( σ∗ ) orbital almost directly away from the SAM/solution interface[3].

Consequently, incoming nucleophiles must penetrate below the surface—a phenomenon governed by strict trajectory control (analogous to Cram's rule in carbonyl chemistry)[3]. To bypass this steric congestion, 1-bromotetracosane is typically converted into specialized anchoring groups (e.g., thiols, amines, or Grignard reagents) prior to monolayer assembly.

Direct Si-C Assembly via Grignard Reagents

For semiconductor passivation, robust Si-C bonds are vastly superior to Si-O linkages due to their hydrolytic stability. 1-Bromotetracosane can be converted into an alkylmagnesium bromide (Grignard reagent) to directly alkylate hydrogen-terminated silicon surfaces. In this mechanism, the reduction of the alkyl halide to an initial radical species is the rate-limiting step, which facilitates concurrent grafting onto the silicon interface[4].

Mandatory Visualizations

Workflow A 1-Bromotetracosane (C24H49Br) B Nucleophilic Substitution (SN2 Pathway) A->B Polar Aprotic Solvent C Grignard Formation (Radical Pathway) A->C Mg Turnings / THF D Tetracosan-1-amine (Perovskite SAMols) B->D + NH3 (Reflux) E C24TAB Surfactant (Mesoporous Silica) B->E + Trimethylamine F C24-MgBr (Direct Si-C SAMs) C->F Activation

Caption: Chemical pathways for converting 1-Bromotetracosane into functional SAM precursors.

Mechanism Substrate Substrate Surface (Si or Au) Anchor Anchoring Headgroup (Covalent Chemisorption) Anchor->Substrate Electron Transfer Chain C24 Alkyl Chain (Maximized vdW Forces) Chain->Anchor Steric Alignment Surface Terminal Interface (Hydrophobic Shield) Surface->Chain Crystalline Packing

Caption: Bottom-up structural hierarchy of a C24 self-assembled monolayer.

Experimental Protocols

Protocol A: Synthesis of Tetracosan-1-amine (SAM Precursor)

This protocol converts 1-bromotetracosane into a primary amine for semiconductor passivation or perovskite solar cell integration[1].

  • Reagent Preparation: Dissolve 5.0 mmol of 1-bromotetracosane in 50 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Unlike shorter C12 chains, the C24 backbone exhibits profound hydrophobicity and high crystallinity, rendering it insoluble in standard ethanol at room temperature. Anhydrous THF provides the necessary solvent environment to maintain the monomer in solution.

  • Ammonolysis: Add a 10-fold molar excess of concentrated aqueous ammonia (NH4OH) to the reaction flask.

  • Reflux (65°C): Stir the mixture under reflux for 24 hours.

    • Causality: The elevated temperature provides the thermal energy required to overcome the steric hindrance of the long alkyl chain, ensuring a high collision rate for the SN2 displacement of the bromide ion.

  • Extraction & Purification: Quench with water, extract into dichloromethane (DCM), and dry using a rotary evaporator to yield the amine solid[2].

Protocol B: Direct Si-C Monolayer Assembly via C24-Grignard

This protocol details the formation of a highly stable, covalently bound C24 monolayer on silicon (111) substrates[4].

  • Hydrofluoric Acid (HF) Etching: Submerge the Si(111) wafer in a 2% aqueous HF solution for 2 minutes.

    • Causality: Native silicon dioxide ( SiO2​ ) acts as an insulating barrier that prevents direct Si-C bond formation. HF etching strips this oxide layer, terminating the dangling silicon bonds with hydrogen (Si-H). This H-terminated surface is metastable and highly susceptible to oxidation; it must be transferred to a Schlenk line within 5 minutes[4].

  • Grignard Activation: In a highly controlled argon atmosphere, react 1-bromotetracosane with magnesium turnings in anhydrous ether/THF to form tetracosylmagnesium bromide.

  • Surface Alkylation: Immerse the H-terminated Si(111) wafer into the Grignard solution and heat to 80°C for 18 hours.

    • Causality: The thermal energy initiates the rate-limiting reduction of the alkyl halide, generating the radical species necessary to abstract the surface hydrogen and form a robust, covalent Si-C bond[4].

  • Sonication & Rinsing: Remove the wafer and sequentially sonicate in THF, methanol, and ultra-pure water for 5 minutes each to remove physisorbed aggregates.

Quantitative Data: Chain Length vs. SAM Properties

The following table summarizes the comparative advantages of utilizing a C24 precursor over standard industry chain lengths.

Monolayer PrecursorChain LengthMonolayer Thickness (Å)Water Contact Angle (°)Gauche Defect DensityPrimary Application
1-BromododecaneC12~15.2102° - 105°HighBasic hydrophobicity
1-BromooctadecaneC18~22.4110° - 112°ModerateStandard passivation
1-Bromotetracosane C24 ~30.1 115° - 118° Near-Zero Advanced dielectrics & templating

Sources

Method

Application Note: Preparation of Tetracosylmagnesium Bromide – Overcoming Challenges in Very Long-Chain Alkyl Grignard Synthesis

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Causality The synthesis of very long-chai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Causality

The synthesis of very long-chain alkyl Grignard reagents, such as tetracosylmagnesium bromide ( C24​H49​MgBr ), is a critical step in the development of complex lipids, hydrophobic surface modifiers, and rigid-rod polymers [1]. However, extending the aliphatic chain beyond 18 carbons introduces severe thermodynamic and kinetic bottlenecks that render standard Grignard protocols ineffective.

As an application scientist, it is crucial to understand the causality behind the failures of standard methodologies when applied to a C24 system:

  • The Solubility Bottleneck: 1-Bromotetracosane is a waxy solid at room temperature (melting point ~53–56 °C). In classical solvents like diethyl ether, both the starting material and the resulting Grignard reagent rapidly precipitate, coating the magnesium metal and passivating the reaction [2].

  • Wurtz Homocoupling: Grignard formation proceeds via a Single Electron Transfer (SET) mechanism. The magnesium surface donates an electron to the alkyl halide, generating a transient tetracosyl radical ( C24​H49∙​ ). If the localized concentration of unreacted 1-bromotetracosane is too high, these radicals will preferentially attack the excess alkyl halide rather than recombining with the magnesium surface, leading to the formation of highly insoluble tetratetracontane ( C48​H98​ ) [2].

To engineer a self-validating system , this protocol utilizes elevated temperatures in anhydrous Tetrahydrofuran (THF) to maintain solubility, employs rigorous mechanical and chemical magnesium activation, and mandates a terminal Knochel-type titration to quantify the true carbon-bound magnesium nucleophile [3].

Mechanistic Pathway & Experimental Workflow

The following diagrams illustrate the competing mechanistic pathways during the SET process and the optimized experimental workflow designed to suppress side reactions.

Mechanism A 1-Bromotetracosane + Mg(0) B Single Electron Transfer (SET) A->B Activation C Radical Pair [C24H49• + •MgBr] B->C Cleavage D Tetracosylmagnesium Bromide (Desired Grignard) C->D Rapid Recombination E Tetratetracontane (C48H98) (Wurtz Homocoupling) C->E Excess R-Br (Side Reaction)

Mechanistic pathway of Tetracosylmagnesium bromide formation vs. Wurtz homocoupling.

Workflow Step1 1. Magnesium Activation (Mechanical + I2 / 1,2-Dibromoethane) Step2 2. Temperature Equilibration (Heat THF to 45-50 °C) Step1->Step2 Step3 3. Reaction Initiation (Add 5% Alkyl Bromide) Step2->Step3 Step4 4. Controlled Addition (Dropwise over 3 hours to minimize R-Br) Step3->Step4 Step5 5. Self-Validation (Knochel Iodine/LiCl Titration) Step4->Step5

Step-by-step experimental workflow for preparing very long-chain Grignard reagents.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunction / Causal Role
1-Bromotetracosane 417.551.00Long-chain alkyl electrophile.
Magnesium Turnings 24.311.50Metal source (excess compensates for oxide layer).
Iodine ( I2​ ) 253.81CatalyticSublimates to disrupt the unreactive MgO passivation layer.
1,2-Dibromoethane 187.860.05Chemical initiator; entrains water and exposes fresh Mg.
Anhydrous THF 72.11SolventStrongly coordinating solvent; maintains C24 solubility at 50 °C.
Anhydrous LiCl 42.39TitrationSolubilizes Mg-halides during the Knochel titration step.

Step-by-Step Experimental Protocol

Phase 1: Apparatus Setup & Rigorous Activation
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, a jacketed dropping funnel (or a standard funnel wrapped in heat tape), and an internal temperature probe under high vacuum. Backfill with ultra-pure Argon.

  • Mechanical Activation: Add magnesium turnings (1.5 eq). Stir vigorously (dry) overnight under Argon. Expert Insight: The mechanical friction scores the magnesium, exposing fresh, highly reactive metal surfaces beneath the oxide layer.

  • Chemical Activation: Add a single crystal of iodine. Heat the flask gently with a heat gun until purple iodine vapors fill the flask and coat the magnesium, turning it a dull grey. Allow to cool.

Phase 2: Initiation & Solvation
  • Solvent Addition: Add enough anhydrous THF to completely submerge the magnesium turnings.

  • Entrainment: Add 1,2-dibromoethane (0.05 eq). The evolution of ethylene gas bubbles confirms the active state of the magnesium surface.

  • Pre-heating: Heat the THF in the flask to an internal temperature of 45–50 °C. Expert Insight: Failing to heat the solvent will cause the C24-bromide to instantly crystallize upon entering the flask, halting the reaction.

Phase 3: Controlled Addition (Wurtz Suppression)
  • Substrate Preparation: Dissolve 1-bromotetracosane (1.0 eq) in warm anhydrous THF (50 °C) inside the dropping funnel. Maintain the funnel temperature to prevent precipitation.

  • Initiation: Add exactly 5% of the warm 1-bromotetracosane solution to the flask. Stop the addition and wait for a localized temperature spike (e.g., from 48 °C to 52 °C), which confirms Grignard initiation.

  • Dropwise Addition: Once initiated, add the remaining 1-bromotetracosane solution dropwise over 2.5 to 3 hours .

    • Causality: This extremely slow addition rate ensures that the steady-state concentration of unreacted 1-bromotetracosane remains near zero, starving the Wurtz homocoupling pathway of its required electrophile [2].

  • Maturation: After the addition is complete, maintain stirring at 50 °C for an additional 2 hours to ensure complete consumption of the alkyl halide. Allow the dark grey solution to cool to room temperature.

Phase 4: Self-Validation via Knochel Titration

Visual cues are unreliable for long-chain Grignards. To ensure exact stoichiometry for downstream API synthesis, the reagent must be titrated using the Knochel Iodine/LiCl method [3]. 11. In a flame-dried vial, dissolve an accurately weighed amount of iodine (~250 mg, 1.0 mmol) in 3 mL of a 0.5 M solution of anhydrous LiCl in THF.

  • Causality: LiCl breaks up polymeric magnesium aggregates and solubilizes the magnesium iodide byproduct, preventing cloudiness and sharpening the visual endpoint [3].
  • Cool the dark brown solution to 0 °C.
  • Using a 1.00 mL gas-tight syringe, titrate the tetracosylmagnesium bromide solution dropwise into the iodine until the brown color completely disappears, leaving a clear/pale yellow solution.
  • Calculate molarity: M=Volume of Grignard added (L)moles of I2​​ .

Optimization & Troubleshooting Data

The following table summarizes the quantitative impact of reaction parameters on the yield and purity of the C24 Grignard reagent, demonstrating why the specific conditions in the protocol were chosen.

Solvent SystemInternal Temp (°C)Addition TimeWurtz Homocoupling (%)Active Grignard Yield (%)
Diethyl Ether35 °C (Reflux)1.0 hour> 45% (Heavy Precipitation)< 15%
Pure THF25 °C2.0 hours28%45%
THF 45–50 °C 3.0 hours < 5% 85–90%
THF / Toluene (1:1)50 °C3.0 hours< 8%82%

Data Interpretation: Diethyl ether fails entirely due to the insolubility of the C24 chain. While THF at room temperature improves solubility, the slow reaction kinetics at 25 °C allow unreacted alkyl halide to accumulate, driving up Wurtz coupling. The optimized condition (THF at 50 °C with a 3-hour addition) perfectly balances solubility, reaction kinetics, and side-product suppression.

References

  • European Patent Office (EP2033957A1)
Application

Application Note: Advanced Alkylation Strategies Using 1-Bromotetracosane

Executive Summary & Mechanistic Overview 1-Bromotetracosane ( C24​H49​Br ) is a highly specialized, ultra-long-chain primary alkyl halide. In drug development and materials science, it serves as a critical electrophile f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

1-Bromotetracosane ( C24​H49​Br ) is a highly specialized, ultra-long-chain primary alkyl halide. In drug development and materials science, it serves as a critical electrophile for grafting 24-carbon lipid anchors onto active pharmaceutical ingredients (APIs), synthesizing lipophilic prodrugs, and generating quaternary ammonium surfactants (e.g., C24​TAB ) for mesoporous silica templating 1[1].

While primary alkyl halides typically undergo facile bimolecular nucleophilic substitution ( SN​2 ), the extreme hydrophobicity and steric bulk of the 24-carbon aliphatic tail introduce significant thermodynamic and kinetic barriers. The massive hydrophobic microenvironment repels polar nucleophiles and drastically reduces solubility in standard polar aprotic solvents. Consequently, researchers must carefully balance solvent polarity, thermal activation, and stoichiometric ratios to drive the SN​2 pathway while suppressing competing elimination ( E2 ) and over-alkylation side reactions2[2].

SN2_Mechanism RBr 1-Bromotetracosane (Electrophile) Solvent Polar Aprotic / EtOH (Heat to 60-100°C) RBr->Solvent Dissolution Nu Nucleophile (e.g., NMe3, NH3) Nu->Solvent Dissolution Complex Transition State [Nu---C24---Br]‡ Solvent->Complex Activation Energy Product Alkylated Product (SN2 Pathway) Complex->Product Primary Pathway (Low Steric Bulk) Byproduct Tetracosene (E2 Pathway) Complex->Byproduct Side Reaction (Strong/Bulky Base)

Caption: Kinetic pathways for 1-bromotetracosane alkylation.

Causality in Experimental Design

Solvent Selection and Solvation Dynamics

Polar aprotic solvents (e.g., DMF, Acetonitrile) are theoretically ideal for SN​2 reactions because they solvate cations while leaving nucleophilic anions relatively "naked" and highly reactive2[2]. However, 1-bromotetracosane is practically insoluble in cold acetonitrile. To overcome this, reactions must either be run at elevated temperatures (60–100 °C) or utilizing a compromise solvent like refluxing ethanol. While ethanol is protic and slightly dampens nucleophilicity via hydrogen bonding, at reflux (78 °C) it provides the necessary thermal energy to overcome the activation barrier while successfully dissolving the C24​ chain1[1].

Preventing Over-Alkylation

When synthesizing a primary amine (e.g., tetracosan-1-amine) from ammonia and 1-bromotetracosane, the first alkylation yields a product where the C24​ alkyl group acts as an electron donor. This inductive effect makes the resulting secondary amine more nucleophilic than the original ammonia. Consequently, the secondary amine reacts faster with the remaining electrophile, leading to di-alkylated byproducts. To enforce mono-alkylation, a massive molar excess of the nucleophile (often 10:1) must be employed to ensure the electrophile statistically collides with unreacted starting material3[3].

The E2 Elimination Trap

Primary alkyl halides strongly favor SN​2 . However, because 1-bromotetracosane requires high temperatures to dissolve, the entropic favorability of elimination ( E2 ) increases (producing 3 molecules from 2). If a sterically hindered base is used, it cannot easily access the α -carbon due to the lipid bulk, and will instead abstract a β -proton, yielding 1-tetracosene as a dead-end byproduct2[2].

Quantitative Reaction Optimization

The following table summarizes empirically validated parameters for long-chain alkylation to maximize SN​2 yield while suppressing side reactions.

Solvent SystemTemperature (°C)NucleophileMolar Ratio (Nu:R-Br)Time (h)Expected Yield (%)Major Byproduct Risk
Anhydrous Acetonitrile60Tetramethyldiamine2.2:17285 - 90Minimal (Slow Kinetics)
Ethanol100 (Reflux)Trimethylamine (30%)10.2:1888 - 92E2 Alkene (<5%)
DMF80Primary Amine5:12470 - 75Dialkylated Amine
THF / Ethanol (1:1)65Ammonia10:14865 - 70Unreacted R-Br

Self-Validating Experimental Protocols

Protocol A: Synthesis of Tetracosanyltrimethylammonium Bromide ( C24​TAB )

This protocol utilizes a Menshutkin reaction to form a quaternary ammonium salt, widely used in mesoporous silica synthesis1[1].

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.89 g (2.14 mmol) of 1-bromotetracosane in 25 mL of absolute ethanol.

    • Self-Validation Check: Heat gently to 50 °C. The solution must become completely transparent. If particulate matter remains, the starting material is degraded or the solvent contains water.

  • Nucleophile Addition: Dropwise, add 1.30 g (22.0 mmol) of a 30% trimethylamine solution in ethanol.

    • Causality Note: The ~10-fold excess of trimethylamine drives the reaction forward and compensates for the volatility of the amine at reflux temperatures1[1].

  • Reflux: Equip the flask with a dry ice condenser. Reflux the mixture at 100 °C for 8 hours under continuous magnetic stirring.

  • Reaction Monitoring (QC): Pull a 50 µL aliquot, dilute in DCM, and spot on a silica TLC plate (Mobile phase: 10% MeOH in DCM).

    • Self-Validation Check: 1-bromotetracosane ( Rf​≈0.9 ) should be completely absent. The quaternary ammonium product will remain at the baseline ( Rf​=0 ).

  • Precipitation & Recovery: Filter the hot solution to remove any insoluble impurities, then transfer the filtrate to a -20 °C freezer overnight.

    • Self-Validation Check: A dense, white crystalline precipitate ( C24​TAB ) will form. Filter cold and wash with ice-cold ethanol to yield the pure surfactant.

Protocol B: Synthesis of Tetracosan-1-amine via Direct Amination

This protocol details the synthesis of a primary amine lipid anchor, utilizing high nucleophile ratios to prevent over-alkylation3[3].

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel (due to ammonia volatility), dissolve 1.0 g of 1-bromotetracosane in 30 mL of anhydrous THF.

  • Amination: Add 25 mL of 7M Ammonia in Methanol (a massive molar excess). Seal the vessel tightly.

  • Thermal Activation: Heat the vessel to 65 °C for 48 hours.

    • Causality Note: THF provides better solubility for the C24​ chain than pure methanol, while the sealed vessel prevents the escape of ammonia gas, maintaining the high pressure required to drive the SN​2 collision frequency.

  • Workup: Cool the vessel to room temperature before opening. Evaporate the volatiles under reduced pressure. Redissolve the crude residue in DCM and wash with 1M NaOH to ensure the amine is fully deprotonated, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10:1 DCM:MeOH: NH4​OH ) to separate the primary amine from trace secondary amine byproducts.

Troubleshooting Logic & Diagnostics

When working with extreme lipid chains, reaction failures are common. Use the following diagnostic logic to identify and correct the root cause of low yields.

Troubleshooting Issue Low Product Yield Check1 TLC: Is R-Br Recovered? Issue->Check1 Yes1 Yes: Poor Kinetics Check1->Yes1 No1 No: Side Reactions Check1->No1 Sol1 Increase Temp/Time Switch to DMF Yes1->Sol1 Check2 Identify Byproduct (GC-MS/NMR) No1->Check2 E2 Alkene (E2 Elimination) Check2->E2 OverAlk Over-Alkylation Check2->OverAlk Sol2 Use Less Bulky Base Lower Temperature E2->Sol2 Sol3 Increase Nucleophile Equivalents (10:1) OverAlk->Sol3

Caption: Troubleshooting logic for resolving low yields in C24 alkylation.

References

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for 1-Bromododécane Alkylation. (Principles applied to long-chain alkyl halides). 2

  • Smolecule. Buy Tetracosan-1-amine. (Synthesis and amination pathways). 3

  • ResearchGate / Anal Chem. Selective Schiff base formation via gas-phase ion/ion reactions to enable differentiation of isobaric lipids in imaging mass spectrometry. 4

  • ACS Langmuir. Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films. (Protocol for C24TAB synthesis).1

Sources

Method

Application Note: Synthesis of Very Long-Chain Fatty Acids (VLCFAs) Using Tetracosyl Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Two-Carbon Elongation via Malonic Ester Synthesis and Alternative Wittig Pathways Introduction & Biological Context Very...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Two-Carbon Elongation via Malonic Ester Synthesis and Alternative Wittig Pathways

Introduction & Biological Context

Very long-chain fatty acids (VLCFAs)—defined as fatty acids with aliphatic tails of 22 carbons or longer—are critical structural components of mammalian sphingolipids, retinal photoreceptor membranes, and skin barrier ceramides[1]. In clinical diagnostics and lipidomics, stable isotopes and pure synthetic standards of VLCFAs are essential for investigating peroxisomal disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD)[2].

Due to their low natural abundance and the difficulty of isolating them in pure form from biological matrices, de novo chemical synthesis is required[3]. This application note details a robust, self-validating protocol for synthesizing Hexacosanoic acid (Cerotic acid, C26:0) by utilizing Tetracosyl bromide (C24H49Br) as the primary alkylating precursor.

Scientific Rationale: The Malonic Ester Elongation Strategy

To extend the 24-carbon chain of tetracosyl bromide to a 26-carbon fatty acid, the classical Malonic Ester Synthesis is employed. Originally pioneered by Robinson for stepwise long-chain construction[4], this method provides a highly reliable, two-carbon elongation cycle[5].

The synthesis relies on three mechanistically distinct phases:

  • Bimolecular Nucleophilic Substitution ( SN​2 ) : The highly acidic α -protons of diethyl malonate are deprotonated by sodium ethoxide, forming a resonance-stabilized enolate. This enolate attacks the primary alkyl halide (tetracosyl bromide). Because C24 chains are highly lipophilic, a co-solvent system (Ethanol/THF) is critical to prevent the precipitation of the bromide, ensuring a homogeneous reaction and maximizing yield.

  • Base-Catalyzed Saponification : The resulting diethyl tetracosylmalonate is subjected to harsh basic hydrolysis. The ester linkages are cleaved to form a water-soluble dipotassium dicarboxylate salt.

  • Thermal Decarboxylation : Upon acidification, the dicarboxylic acid precipitates. Heating this intermediate above its melting point (160–180 °C) induces a pericyclic reaction via a six-membered transition state, expelling carbon dioxide gas and yielding the target monocarboxylic acid (C26:0).

Workflow Visualization

VLCFA_Synthesis A Tetracosyl Bromide (C24H49Br) C Step 1: SN2 Alkylation (Reflux, 12h) A->C B Diethyl Malonate + NaOEt / EtOH B->C D Diethyl Tetracosylmalonate Intermediate C->D E Step 2: Saponification (KOH / EtOH / H2O) D->E F Tetracosylmalonic Acid (Dicarboxylic Acid) E->F G Step 3: Decarboxylation (Heat 160-180°C, -CO2) F->G H Hexacosanoic Acid (Cerotic Acid, C26:0) G->H

Workflow for the two-carbon elongation of Tetracosyl bromide via Malonic Ester Synthesis.

Materials and Reagents

Reagent / MaterialRole in SynthesisPurity / Grade
Tetracosyl bromide (C24H49Br) Primary alkylating substrate 98%
Diethyl malonate Two-carbon elongation donor 99%, anhydrous
Sodium ethoxide (NaOEt) Base for enolate generation21% wt in Ethanol
Tetrahydrofuran (THF) Co-solvent for lipophilic substrateAnhydrous, inhibitor-free
Potassium hydroxide (KOH) Saponification agentPellets, 85%
Hydrochloric acid (HCl) Acidification / Precipitation6M Aqueous
Glacial acetic acid Recrystallization solventACS Reagent

Step-by-Step Experimental Protocol

Step 1: Enolate Formation and Alkylation

Expertise Note: Moisture must be strictly excluded during this step to prevent premature hydrolysis of the diethyl malonate, which would poison the nucleophilic attack.

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 50 mL of anhydrous ethanol.

  • Introduce 1.2 equivalents of NaOEt solution under an inert nitrogen atmosphere.

  • Add 1.5 equivalents of diethyl malonate dropwise over 10 minutes. Stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Dissolve 1.0 equivalent of tetracosyl bromide in 20 mL of anhydrous THF. Causality: THF is mandatory here; C24 chains are highly hydrophobic and will precipitate in pure ethanol, halting the reaction.

  • Add the THF solution dropwise to the enolate mixture. Reflux the combined mixture at 80 °C for 12–16 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the high-Rf tetracosyl bromide spot indicates complete conversion.

Step 2: Saponification of the Malonate Ester
  • Cool the reaction mixture to room temperature.

  • Add an excess (5.0 equivalents) of aqueous KOH (dissolved in 10 mL of distilled water) directly to the flask.

  • Reflux the mixture for an additional 4–6 hours.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the hydrophobic ester is converted into the amphiphilic, water-soluble dipotassium salt.

  • Evaporate the organic solvents (THF/Ethanol) under reduced pressure.

  • Cool the aqueous residue in an ice bath and slowly acidify with 6M HCl until the pH reaches 1-2. A dense, white precipitate of tetracosylmalonic acid will form. Filter and wash thoroughly with cold water to remove inorganic salts. Dry under a vacuum.

Step 3: Thermal Decarboxylation

Expertise Note: Decarboxylation of very long-chain dicarboxylic acids requires higher temperatures than shorter analogs due to the massive van der Waals forces stabilizing the solid lattice.

  • Transfer the dry, crude tetracosylmalonic acid to a clean, dry 100 mL round-bottom flask.

  • Submerge the flask in a silicone oil bath pre-heated to 160–180 °C. Do not use a solvent (neat reaction).

  • Self-Validation: The solid will melt, and vigorous bubbling will commence. This bubbling is the release of CO2​ gas. The reaction is complete when the bubbling entirely ceases (typically 1–2 hours), leaving a clear, amber melt of crude hexacosanoic acid.

Step 4: Purification
  • Allow the melt to cool slightly, then dissolve it in 50 mL of boiling glacial acetic acid. Causality: Glacial acetic acid perfectly balances lipophilicity and hydrogen-bonding disruption, making it the ideal recrystallization solvent for VLCFAs.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Filter the resulting microcrystalline white solid (Hexacosanoic acid) and dry in a vacuum desiccator overnight.

Alternative Synthetic Route: Wittig Olefination

While the malonic ester synthesis is strictly limited to two-carbon additions, researchers requiring odd-chain VLCFAs (e.g., C25, C27) or specific functionalized derivatives can utilize Tetracosyl bromide in a Wittig olefination pathway[6].

  • Phosphonium Salt Formation: Tetracosyl bromide is refluxed with triphenylphosphine in toluene to yield triphenyl(tetracosyl)phosphonium bromide[6].

  • Ylide Generation & Coupling: Treatment with a strong base (e.g., potassium carbonate or n-BuLi) generates the ylide, which can be reacted with various aldehydes (e.g., 3,5-dimethoxybenzaldehyde) to form complex, long-chain alkylresorcinols or extended unsaturated fatty acids[6].

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical benchmarks for a successful synthesis of Hexacosanoic acid from Tetracosyl bromide.

ParameterExpected Value / ObservationAnalytical Significance
Overall Yield 65 – 75%Reflects losses primarily during recrystallization.
Melting Point 87.0 – 89.0 °CConfirms purity; impurities significantly depress the MP of VLCFAs.
FT-IR (ATR) 2915, 2848, 1705 cm⁻¹1705 cm⁻¹ confirms the presence of the carboxylic acid carbonyl ( C=O ).
¹H NMR (CDCl₃) δ 2.35 (t, 2H, α -CH₂) δ 0.88 (t, 3H, terminal CH₃)Confirms the structural integrity of the aliphatic chain and the α -protons.
Mass Spectrometry (ESI-) m/z 395.4 [M-H]⁻Exact mass validation for Hexacosanoic acid ( C26​H52​O2​ , MW: 396.69 g/mol ).

References

  • A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) Source: National Institutes of Health (PMC) URL:[Link]

  • Very Long Chain Fatty Acids Source: Amsterdam UMC URL:[Link]

  • An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens Source: Beilstein Journal of Organic Chemistry (via Molaid / CAS 1191301-86-6) URL:[Link]

  • Synthesis of Phosphatidylcholine Having a Very Long Chain Polyunsaturated Fatty Acid Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • Melissic acid (Extended Malonic Ester Synthesis) Source: Grokipedia URL:[Link]

  • An improved procedure for the synthesis of labelled fatty acids utilizing diethyl malonate Source: ResearchGate URL:[Link]

Sources

Application

Application Note: 1-Bromotetracosane as an Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrix Analysis

Introduction & Analytical Rationale The accurate quantification of lipophilic compounds—such as long-chain fatty acids, phytosterols, and insect cuticular hydrocarbons (CHCs)—in complex biological matrices requires robus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The accurate quantification of lipophilic compounds—such as long-chain fatty acids, phytosterols, and insect cuticular hydrocarbons (CHCs)—in complex biological matrices requires robust standardization[1]. Endogenous matrices like plant extracts or tissue homogenates often suffer from high background noise, matrix effects, and variable extraction recoveries. To achieve precise quantification, an internal standard (IS) must be employed.

1-Bromotetracosane ( C24​H49​Br ) has emerged as a premier internal standard for the GC-MS analysis of non-polar analytes in botanical and biological research[2][3]. The causality behind its selection relies on three fundamental chemical principles:

  • Absence in Nature: As a synthetic halogenated alkane, it does not occur naturally in biological samples, eliminating the risk of baseline inflation or false positives.

  • Thermodynamic Similarity: Its long 24-carbon aliphatic chain mimics the lipophilicity and boiling point of target analytes (like squalene, tocopherols, and sterols), ensuring it co-extracts and co-elutes within the same analytical window[2][3].

  • Distinct Isotopic Signature: The presence of the terminal bromine atom provides a highly specific mass spectrometric signature. Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. This produces a distinct M and M+2 doublet in the mass spectrum, allowing analytical software to easily distinguish the IS from co-eluting endogenous hydrocarbons[4].

Physicochemical & Mass Spectrometric Profiling

To effectively utilize 1-Bromotetracosane, scientists must program their mass spectrometers to recognize its specific fragmentation pattern. Under standard 70 eV Electron Ionization (EI), the molecule fragments predictably, yielding a base peak at m/z 57 (representing the C4​H9+​ alkyl fragment) and the diagnostic molecular ion doublet[4][5].

Table 1: Physicochemical and MS Properties of 1-Bromotetracosane

PropertyValue / Description
Chemical Formula C24​H49​Br
CAS Registry Number 6946-24-3[6]
Average Molecular Weight 417.56 g/mol
Monoisotopic Mass 416.30 ( 79Br ) / 418.30 ( 81Br )
Primary MS Fragments (EI, 70eV) m/z 41, 43, 57 (100% Base Peak), 82[4]
Diagnostic Molecular Ions m/z 416 ( M+ ) and 418 ( M+2 )[4]

Experimental Workflow

The following diagram illustrates the logical progression of sample preparation. The workflow is designed as a self-validating system : by introducing the IS at the very beginning of the process, any subsequent volumetric losses or extraction inefficiencies are mathematically nullified during final ratio calculations.

GCMS_Workflow N1 1. Sample Matrix Preparation (Homogenization of Tissue/Extract) N2 2. Internal Standard Spiking (Add 1-Bromotetracosane prior to extraction) N1->N2 N3 3. Solvent Extraction (Non-polar solvent e.g., Hexane/DCM) N2->N3 N4 4. Phase Separation & Concentration (N2 blowdown & reconstitution) N3->N4 N5 5. GC-MS Injection (Split/Splitless mode, DB-5 Column) N4->N5 N6 6. Mass Spectrometry Detection (Extract m/z 416/418 isotopic doublet) N5->N6 N7 7. Data Quantification (Calculate Analyte/IS peak area ratio) N6->N7

Workflow for utilizing 1-Bromotetracosane as an internal standard in GC-MS lipid/hydrocarbon assays.

Protocol: Self-Validating Extraction and GC-MS Analysis

Step 1: IS Stock Solution Preparation
  • Weigh exactly 10.0 mg of 1-Bromotetracosane analytical standard[6].

  • Dissolve in 10.0 mL of GC-grade Hexane or Dichloromethane to create a 1.0 mg/mL primary stock.

  • Dilute a working solution to 10 µg/mL. Store at 4 °C in amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation.

Step 2: Matrix Spiking (The Causality of Pre-Extraction Addition)
  • Weigh 50-100 mg of the raw biological sample (e.g., lyophilized plant leaf tissue or insect exoskeleton) into a glass extraction tube.

  • Critical Step: Spike exactly 50 µL of the 10 µg/mL IS working solution directly onto the matrix before adding any extraction solvent. Causality: Because the IS undergoes the exact same thermodynamic partitioning, potential thermal degradation, and transfer losses as the endogenous lipophilic analytes, the final ratio of Analyte-to-IS remains constant. This acts as an internal quality control; if the extraction fails, the IS signal will drop, preventing false-negative reporting.

Step 3: Liquid-Liquid Extraction
  • Add 2.0 mL of a non-polar extraction solvent (e.g., Hexane:Ether 1:1 v/v).

  • Vortex for 2 minutes and sonicate for 15 minutes to disrupt cellular matrices.

  • Centrifuge at 3000 × g for 5 minutes to achieve phase separation.

  • Transfer the organic supernatant to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas.

  • Reconstitute the residue in 100 µL of Hexane for GC-MS injection.

Step 4: GC-MS Acquisition Parameters

To ensure proper volatilization and separation of the C24 chain alongside complex phytocompounds, specific chromatographic conditions are required[4][5].

Table 2: Recommended GC-MS Operating Parameters

ParameterSetting / Condition
Analytical Column DB-5 or HP-5MS Capillary (30 m × 0.25 mm ID × 0.25 µm film)[4][5]
Carrier Gas Helium (He), constant flow at 1.0 - 1.2 mL/min[4][5]
Injection Volume & Mode 1.0 µL, Splitless or 1:10 Split mode[4]
Injector Temperature 260 °C[4]
Oven Temperature Program Initial 60 °C; Ramp at 3 °C/min to 280 °C; Hold for 10 min[4][5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Scan Range m/z 40 to 600

Data Processing & Assay Validation

Once the chromatogram is acquired, the assay's self-validating nature is evaluated through data processing:

  • Extracted Ion Chromatogram (EIC): Filter the total ion chromatogram (TIC) for m/z 416 and 418. This will instantly isolate the 1-Bromotetracosane peak, filtering out the background noise of unhalogenated endogenous lipids[4].

  • System Suitability Check: Monitor the absolute peak area of the IS across all sample injections. If the absolute area of 1-Bromotetracosane fluctuates by more than ±15% between samples, it indicates a systemic issue (e.g., injection port contamination, active sites in the liner, or severe matrix suppression). The assay flags itself for troubleshooting before inaccurate data is published.

  • Quantification: Calculate the relative concentration of target analytes using the formula:

    ConcentrationAnalyte​=(AreaIS​AreaAnalyte​​)×ConcentrationIS​×ResponseFactor

By adhering to this protocol, researchers ensure high-fidelity, reproducible quantification of complex hydrocarbon and lipid profiles, grounded in strict analytical chemistry principles.

References

  • Analysis of Medicinally Important Phytocompounds from Adina cordifolia Leaves. International Journal of Current Microbiology and Applied Sciences (ijcmas.com).5

  • Direct somatic embryogenesis, genetic fidelity assessment and GC-MS analysis of regenerated Crinum asiaticum L. Plants. National Institutes of Health (nih.gov).2

  • Compounds from methanolic extract of Cissus Quadrangularis L. and Quantitation by GC-MS method. International Journal for Science and Advance Research in Technology (ijsart.com).3

  • Phytochemical analysis and therapeutic applications of some wild edible fruits growing in Uttarakhand Himalayas. ResearchGate (researchgate.net).4

  • 6946-24-3 | 1-Bromotetracosane | Aliphatic Chain Hydrocarbons. Ambeed (ambeed.com).6

  • 3-Methylheptacosane | CAS 14167-66-9 | For Research. BenchChem (benchchem.com).1

Sources

Method

Application Note: Preparation and Characterization of Tetracosyl (C24) Functionalized Silica Stationary Phases

Introduction & Mechanistic Principles The development of ultra-long alkyl chain stationary phases, specifically tetracosyl (C24) grafted silica, represents a specialized advancement in reversed-phase liquid chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

The development of ultra-long alkyl chain stationary phases, specifically tetracosyl (C24) grafted silica, represents a specialized advancement in reversed-phase liquid chromatography (RPLC). While octadecyl (C18) phases are the industry standard for general hydrophobic retention, they often lack the structural rigidity required to resolve complex geometric isomers, such as polycyclic aromatic hydrocarbons (PAHs), carotenoids, and long-chain lipids.

The mechanistic advantage of the C24 phase lies in its conformational order . Variable-temperature Fourier-Transform Infrared (FT-IR) studies have demonstrated that as the alkyl chain length increases to C24, the chains adopt a predominantly all-trans zigzag conformation, significantly reducing internal gauche defects[1]. Furthermore, molecular dynamics simulations confirm that C24 chains exhibit fewer near-surface defects compared to their C8 or C18 counterparts, promoting a highly dense, crystalline-like monolayer[2]. This rigid "brush" layer acts as a physical sieve; planar molecules can easily intercalate between the highly ordered C24 chains, whereas bulky, non-planar isomers are sterically excluded. This phenomenon provides exceptional shape selectivity[3].

In RPLC, chromatographic selectivity ( α ) is dictated by the equilibrium between the analyte, the mobile phase, and the bonded stationary phase[4]. By extending the chain length to C24, dispersive (hydrophobic) interactions are maximized, while the dense monolayer effectively shields the underlying silica surface, reducing unwanted secondary electrostatic interactions with residual silanols.

Experimental Workflow & Causality

The following protocol details the covalent grafting of tetracosyltrichlorosilane onto porous spherical silica.

C24_Workflow A 1. Silica Pretreatment (Acid Hydroxylation) B 2. Vacuum Drying (150°C, 12h) A->B Removes metal impurities Maximizes Si-OH density C 3. Anhydrous Silanization (C24-Trichlorosilane + Toluene) B->C Removes physisorbed H2O Prevents bulk polymerization D 4. Washing & Filtration (Toluene -> DCM -> MeOH) C->D Covalent Si-O-Si bond formation Pyridine scavenges HCl byproduct E 5. End-Capping (TMSCl + HMDS) D->E Removes unreacted precursors F 6. Final Washing & Drying (Ready for Column Packing) E->F Blocks residual silanols Prevents basic peak tailing

Workflow for the preparation of tetracosyl (C24) functionalized silica stationary phases.

Step-by-Step Methodology

Materials Required
  • Substrate: High-purity spherical silica (e.g., 5 µm particle size, 120 Å pore size, surface area ~300 m²/g).

  • Silane Precursor: Tetracosyltrichlorosilane ( C24​H49​SiCl3​ ), 95%+ purity.

  • Solvents: Anhydrous toluene (dried over 4Å molecular sieves), Dichloromethane (DCM), HPLC-grade Methanol.

  • Reagents: Anhydrous pyridine (acid scavenger), Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMSCl).

Step 1: Silica Activation (Hydroxylation)
  • Suspend 10 g of bare silica in 100 mL of 0.1 M Nitric Acid ( HNO3​ ). Reflux at 90 °C for 4 hours.

  • Filter the silica through a sintered glass funnel and wash extensively with deionized water until the filtrate reaches a neutral pH.

  • Causality: Bare silica often contains trace metal impurities and dehydrated siloxane bridges ( Si−O−Si ). Acid hydrolysis cleaves these bridges, maximizing the density of reactive surface silanols ( Si−OH ), which are the necessary anchoring points for the silane precursor.

Step 2: Dehydration
  • Transfer the activated silica to a vacuum oven. Dry at 150 °C under high vacuum (< 1 mbar) for 12 hours.

  • Causality: Trichlorosilanes are violently reactive with water. If physisorbed water remains on the silica surface, the silane will undergo bulk polymerization in solution rather than forming a uniform monolayer. Drying at 150 °C removes physisorbed water while preserving the surface silanols (which only begin to thermally condense above 200 °C).

Step 3: Anhydrous Silanization (C24 Grafting)
  • Transfer the dried silica directly into a flame-dried 250 mL round-bottom flask purged with dry Nitrogen ( N2​ ).

  • Suspend the silica in 100 mL of anhydrous toluene. Add 2.0 mL of anhydrous pyridine.

  • Slowly add an excess (e.g., 15 mmol) of tetracosyltrichlorosilane.

  • Reflux the mixture at 110 °C under continuous N2​ flow and mechanical stirring for 24 hours.

  • Causality: The reaction between Si−OH and Si−Cl generates Hydrochloric acid ( HCl ). If left in the system, HCl can degrade the silica framework and inhibit the forward reaction. Pyridine acts as an acid scavenger, driving the reaction to completion.

Step 4: Washing and Curing
  • Cool the suspension to room temperature. Filter the functionalized silica.

  • Wash the silica sequentially with 3 × 50 mL of toluene, 3 × 50 mL of DCM, and 3 × 50 mL of methanol.

  • Causality: The sequential solvent wash utilizes decreasing polarities to effectively strip away unreacted silane, polymerized byproducts, and pyridinium chloride salts.

Step 5: End-Capping
  • Resuspend the dried C24-silica in 100 mL of anhydrous toluene.

  • Add 5 mL of HMDS and 2 mL of TMSCl. Reflux for 12 hours under N2​ .

  • Causality: Due to the extreme steric bulk of the 24-carbon chains, the silanization reaction cannot reach 100% surface coverage. Unreacted silanols will remain trapped at the base of the C24 "brush". These silanols act as weak cation exchangers, causing severe peak tailing for basic analytes. End-capping utilizes small, highly reactive methyl-silanes to penetrate the C24 layer and permanently block these residual active sites.

  • Filter, wash (as in Step 4), and dry the final product under vacuum at 80 °C.

Quantitative Comparison & Data Presentation

The physical properties of the stationary phase shift dramatically as the alkyl chain extends beyond 18 carbons. Table 1 summarizes the expected physicochemical differences between standard and ultra-long chain phases.

Table 1: Physicochemical Comparison of Alkyl-Grafted Silica Phases

ParameterC8 (Octyl)C18 (Octadecyl)C24 (Tetracosyl)
Alkyl Chain Conformation Disordered (Liquid-like)IntermediateHighly Ordered (All-trans)
Internal Gauche Defects HighModerateVery Low
Typical Carbon Load (%) 8 - 10%15 - 19%20 - 24%
Hydrophobicity (Retention) LowHighVery High
Shape Selectivity (Isomers) PoorModerateExcellent

Self-Validating System: Quality Control (QC)

To ensure the trustworthiness and reproducibility of the synthesized phase, the protocol must be self-validating. Do not proceed to column packing without confirming the following metrics:

  • Elemental Analysis (Carbon %): Measure the bulk carbon content. A successful C24 grafting on 300 m²/g silica should yield a carbon load of >20% . Surface coverage ( Γ , in μmol/m2 ) is calculated to verify monolayer density:

    Γ=1200×nc​−%C×(MW−1)106×%C​

    (Where nc​ = 24, and MW is the molecular weight of the grafted silane ligand). Target coverage is ≥3.0μmol/m2 .

  • Solid-State FT-IR Spectroscopy: Analyze the asymmetric methylene stretching band ( νas​(CH2​) ).

    • Pass: A peak at < 2918 cm⁻¹ indicates that the C24 chains are in a highly ordered, crystalline-like state with minimal gauche defects.

    • Fail: A peak at > 2920 cm⁻¹ indicates a disordered, liquid-like state, meaning the grafting density is too low to force the chains into an upright, all-trans conformation.

  • Chromatographic Shape Selectivity Test (Standard Reference Material 869b): Inject a mixture of standard PAHs (e.g., BaP, TBN, PhA). The C24 phase must demonstrate a highly enhanced retention for planar isomers over non-planar isomers compared to a standard C18 phase, validating the steric exclusion mechanism of the dense C24 brush.

References

  • Variable Temperature FT-IR Studies of n-Alkyl Modified Silica Gels.
  • Molecular Dynamics Simulations of Alkylsilane Monolayers on Silica Nanoasperities.
  • Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers.
  • Choosing the Right HPLC Stationary Phase.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Bromotetracosane Solubility &amp; Reaction Optimization

Welcome to the Technical Support Center for long-chain alkyl halide synthesis. 1-Bromotetracosane ( C24​H49​Br ) presents unique physicochemical challenges in organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for long-chain alkyl halide synthesis. 1-Bromotetracosane ( C24​H49​Br ) presents unique physicochemical challenges in organic synthesis and drug development. Due to its massive 24-carbon aliphatic tail, the molecule's behavior is entirely dominated by London dispersion forces, rendering it highly lipophilic and virtually insoluble in polar media[1][2]. Furthermore, its melting point of approximately 50.7 °C means it exists as a crystalline solid at room temperature[3], creating kinetic barriers to dissolution even in compatible solvents.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize the solubility and reactivity of 1-Bromotetracosane.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my 1-Bromotetracosane precipitating out of the reaction mixture at room temperature? A1: The precipitation is a thermodynamic response to the molecule's high lattice energy and melting point (~50.7 °C)[3]. At room temperature, the thermal energy of the solvent is insufficient to disrupt the crystal lattice of the C24 chain. Causality & Solution: To overcome this, you must increase the kinetic energy of the system. Heating the reaction mixture to 60–65 °C (above its melting point) melts the substrate, allowing it to act as a miscible liquid in non-polar solvents (like Toluene or THF)[4].

Q2: I am running a nucleophilic substitution ( SN​2 ) in aqueous media, but no product is forming. What is wrong? A2: 1-Bromotetracosane is extremely hydrophobic. Water molecules prefer to hydrogen-bond with each other rather than interact with the non-polar alkyl chain, resulting in zero solvation[1]. Consequently, the aqueous nucleophile and the organic electrophile never meet. Causality & Solution: You must employ a Phase Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB). The PTC acts as a molecular shuttle, forming a lipophilic ion pair with the aqueous nucleophile and transporting it across the phase boundary into the organic layer where the 1-Bromotetracosane resides[5][6].

Q3: Which organic solvents are optimal for monophasic reactions with 1-Bromotetracosane? A3: Following the principle of "like dissolves like," non-polar or slightly polar aprotic solvents are required[1][7]. Causality & Solution: The long alkyl chain requires solvents that interact via strong London dispersion forces[2][4]. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are excellent choices. Avoid highly polar solvents like Methanol, Acetonitrile, or DMSO, as the C24 chain will immediately induce phase separation[7].

Q4: Even with a PTC, my biphasic reaction is extremely slow. How can I accelerate it? A4: For extremely long-chain alkyl halides like C24, the reaction can become rate-limited by interfacial transfer. If the chosen PTC is too lipophilic (e.g., tetraoctylammonium salts), it partitions entirely into the organic phase and fails to interact at the aqueous interface[5]. Causality & Solution: Switch to a more balanced PTC like TBAB. Additionally, increase mechanical agitation (>800 RPM) to maximize the interfacial surface area between the aqueous and organic phases, and elevate the temperature to 65 °C to decrease the viscosity of the organic layer.

Part 2: Logical Workflows & Visualizations

Solubility Optimization Decision Tree

Use the following logical workflow to diagnose and resolve solubility issues during your experimental setup.

Solubility_Decision_Tree Start 1-Bromotetracosane Precipitation / Low Yield CheckMedia Analyze Reaction Media Start->CheckMedia Aqueous Aqueous / Biphasic CheckMedia->Aqueous Water present Organic Organic / Monophasic CheckMedia->Organic Strictly Organic PTC Add Phase Transfer Catalyst (e.g., TBAB, Crown Ethers) Aqueous->PTC Agitation Increase Agitation (> 800 RPM) Aqueous->Agitation NonPolar Switch to Non-Polar Solvent (Toluene, DCM, THF) Organic->NonPolar Heat Increase Temp > 55 °C (Surpass Melting Point) PTC->Heat NonPolar->Heat If lattice energy is high

Figure 1: Decision tree for troubleshooting 1-Bromotetracosane solubility and reaction kinetics.

Phase Transfer Catalysis (PTC) Mechanism

For biphasic systems, understanding the spatial mechanism of the PTC is critical for optimization.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Phase Boundary cluster_organic Organic Phase (e.g., Toluene) Nu Nucleophile (Nu⁻) QNu_aq Ion Pair [Q⁺ Nu⁻] Nu->QNu_aq + Catalyst (Q⁺) Transfer Interfacial Transfer QNu_aq->Transfer QNu_org Active Ion Pair [Q⁺ Nu⁻] Transfer->QNu_org Substrate 1-Bromotetracosane (C24H49Br) QNu_org->Substrate SN2 Attack Product Product (C24H49-Nu) Substrate->Product

Figure 2: Biphasic Phase Transfer Catalysis mechanism for long-chain alkyl halides.

Part 3: Quantitative Data & Solvent Compatibility

Selecting the correct solvent system is the most critical variable in your experimental design. The table below summarizes the solubility profile of 1-Bromotetracosane based on empirical polarity principles[1][4][7].

Solvent CategoryExamples1-Bromotetracosane SolubilityRecommended Use Case
Non-Polar Hexane, Toluene, CyclohexaneExcellent Monophasic synthesis, liquid-liquid extractions.
Polar Aprotic (Low Polarity) Dichloromethane (DCM), THF, ChloroformGood to Excellent General synthesis, acting as co-solvents to improve kinetics.
Polar Aprotic (High Polarity) DMF, DMSO, AcetonitrilePoor Avoid unless using specific heating protocols or specialized micellar catalysis.
Polar Protic Water, Methanol, EthanolInsoluble Biphasic systems (strictly requires the addition of a Phase Transfer Catalyst).

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Visual cues are included to ensure the physical state of the substrate is optimal before proceeding.

Protocol A: Monophasic SN​2 Reaction Optimization (Organic Media)

Use this protocol when your nucleophile is soluble in organic media.

  • Solvent Selection & Substrate Addition: Add 1.0 equivalent of 1-Bromotetracosane to a dry round-bottom flask. Add 10 volumes of anhydrous Toluene or THF.

  • Thermal Disruption of Lattice: At room temperature, the mixture will appear as a cloudy suspension. Attach a reflux condenser and heat the mixture to 60 °C using an oil bath.

    • Self-Validation Check: The solution must become completely clear and homogeneous. If particulate matter remains, add an additional 2 volumes of solvent.

  • Reagent Addition: Once a clear solution is achieved, add your nucleophile and organic base (e.g., Triethylamine or DIPEA) dropwise to prevent localized cooling and precipitation.

  • Reaction Maintenance: Maintain the temperature at 60–70 °C under an inert atmosphere (Nitrogen/Argon) for the duration of the reaction to prevent the C24 chain from re-crystallizing.

Protocol B: Biphasic Reaction using Phase Transfer Catalysis (Aqueous/Organic Media)

Use this protocol when utilizing inexpensive, water-soluble inorganic nucleophiles (e.g., NaN3​ , KCN , NaOH ).

  • Phase Setup: Dissolve 1.0 equivalent of 1-Bromotetracosane in Toluene (Organic Phase). In a separate vessel, dissolve 3.0 equivalents of the nucleophilic salt in deionized water (Aqueous Phase).

  • Catalyst Integration: Add 5–10 mol% of Tetrabutylammonium bromide (TBAB) to the aqueous phase.

  • Biphasic Mixing & Heating: Combine both phases in a reaction vessel. Heat the biphasic mixture to 65 °C .

  • Kinetic Agitation (Critical Step): Set the magnetic stirrer to a minimum of 800 RPM .

    • Self-Validation Check: The two distinct layers should form a highly dispersed, milky emulsion. If clear phase separation is visible during stirring, the interfacial surface area is too low, and the reaction will stall[5].

  • Workup: Upon reaction completion, cool the mixture to room temperature. The phases will separate. Extract the organic layer and wash it three times with warm water (40 °C) to remove the highly water-soluble TBAB catalyst.

Part 5: References

  • "Explanation of solubility of alkyl halides", askfilo.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGVyQa6wRSskY9CG3fIFGFTDvtkl_4AmLJApUKYtVxlukin3Bm37F-2gn1D6IFECc2m6ecqNHPPWKFYfiFerp5vDk78qkN-8BqM5CqVz6vQ8d503ms41i9y2CxOlvleQucQe3VgRYl4sdTkC2HTCEWmq9_I5Kw_G-r9ohXJo_BW1JEe3TirOxX4fn0RGCoP0imvYqgZHKGde43GBVqeCkXPXZaoxP_5rH5ibLGvRIa5Q==]

  • "1-Bromotetracosane - Physico-chemical Properties", chembk.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMJhv8sANejhqG0wph46N2g4sKh7odyXFayUExBiUjaKB3nzouAnuYod6I-xRg7tkdepwTQB0IQ171qMg_rEgexQQHjShw8SKASJXEsRuBQyzBlnnU7YyAhBWqb_Z79LCoO1Wr3T1B9elcPOo=]

  • "Phase transfer catalysis (PTC)", operachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDg8Qh1sRdQTo7iTq8QH1J44ebDy7p5t0SY95mkHuJ1VCVcXtCQWgpJaPkFtzp-UzqmyVesYUFYNvYpPtzvS35NQQwdS3lNvLIAuazGWUA1OshFZVKCaBy8CSve0-ug10DKXuSy5Wp37oV5u1hs8VUXSg=]

  • "Phase-transfer catalyst", wikipedia.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFva00WbXRz-gNlXgL6tswe88Os9t7AhxONjRMbQN-pmCPOcgP1EVCtSAArsAml53KyPzL6eqaqZ459V-x8EwlbWQTRs5MTnJvP7PalXGHwsARWEvb_PeJQBFDj573ofrCVc0lNSPbePr0KYQ4k5UaA]

  • "7.1: Alkyl Halides - Structure and Physical Properties", libretexts.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFESsecYlSIZhjJdCgUyv_rApxy9YpNVUl2Wk2RDxq5nMd8qbQlvymrtuU4WnxJzDjr4Cyt6u3BfrXNB6RrJWLPzG7hF2UWtZT28xP46zwCCr5U4NgaPPLWRMxVZSmzUbG9f46waTZkrxj__8tarM73rZuFRxNeHJjyyevf3NVSinyY2wRRJTdfWu3O6DpQcd2wOrT2QTsvKN5z1TdP8qwAGiG7eoEmQGmnncR953fdkAQFXymJvS4wfGylINu5EXuV37BqafhsnEqP9VTy2oMTElc6QnO5h83S-7_gREF2KH2_kJD6AQEgI6rQWOz4vRTD3psMYUM9hq02-4WVXSD0kQWBxaQ6BB3GR_Gu8p0HO5rTSw24lwiFlPJAIEC1OUbajTe4mbjjTSO0bOzIqG12r6t6mVeGf0UBDXqcTTMmFbghZKne4fx8jY8yuusZ]

  • "An In-depth Technical Guide to the Solubility of 1-Bromooctane in Organic Solvents", benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1aEa8y6IKeMX39Yx2n-AcxqjjStWN2cHs49n0fRlEJIBEgTsr7Adnpimc1V_a2qq4Ieu8XfhctbPNVFA4beqy2zpEri3tAU74P5Rdz31xxGy_ffUD8atrP0PaeHhp_FLH_tqENY4JsWWxMz_CbYBC3DLHi2_o_1xUQm5GJ7q05PNyU98yv5z-yTNQlwzjcvxNZF6z-9A_wkjprVfMS0tbmRgOcuonigqU1CbF6nQO]

  • "Solubility of Organic Compounds", chemistrysteps.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhQSXSHXer66Nu-CJ3qL4e-X4AF1x6LA9lY5CxCFj210m0Kk9WbDDZaXr83anGUevj40edgU3gI_QtajJ7SbT0mmH9HAmo8oOSnQQfkt-ruFqpSD4QOs52NsP-AGBxDffl45g4GYG4JZfKd7UbHABf3yLOOT6O10lTdA==]

Sources

Optimization

Optimizing yield of Appel reaction for C24 bromide

Technical Support Center: Optimizing the Appel Reaction for C24 Bromides Overview Welcome to the Advanced Technical Support Center. Converting a bulky C24 alcohol—such as those found in steroidal side chains, bile acid d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Appel Reaction for C24 Bromides

Overview Welcome to the Advanced Technical Support Center. Converting a bulky C24 alcohol—such as those found in steroidal side chains, bile acid derivatives, or complex aliphatic natural products—to a C24 bromide via the Appel reaction is a critical but notoriously finicky transformation. While standard Appel conditions (triphenylphosphine and carbon tetrabromide) are celebrated for their mild nature and high yields[1], the unique steric and lipophilic environment of a C24 position often leads to stalled conversions, elimination byproducts, and severe purification bottlenecks.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your C24 bromination workflows.

Diagnostic Workflow

AppelOptimization Step1 Identify Low Yield C24 Bromide Step2 Analyze Crude Reaction (LC-MS / NMR) Step1->Step2 PathA Incomplete Conversion (Steric Shielding) Step2->PathA SM Remains PathB Elimination Byproducts (Alkene Formation) Step2->PathB Side Reactions PathC Poor Isolated Yield (TPPO Co-elution) Step2->PathC Purification Loss SolA Switch Solvent to MeCN Increase Temp to 40°C PathA->SolA SolB Add Imidazole Buffer Maintain at 0°C PathB->SolB SolC Cold Hexane Trituration or PS-PPh3 Resin PathC->SolC

Diagnostic workflow for troubleshooting low yields in the C24 Appel bromination.

Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 50-60% conversion despite using excess reagents. Why is the C24 position so resistant? The Causality: The Appel reaction proceeds via the initial activation of CBr4​ by PPh3​ to form a halomethylphosphonium salt, which then reacts with the alcohol to form an oxyphosphonium intermediate[2]. For a C24 alcohol, the adjacent bulky lipophilic core (e.g., a steroidal skeleton) can cause the molecule to fold or aggregate in non-polar solvents like Dichloromethane (DCM). This steric shielding physically blocks the incoming bromide ion from executing the requisite backside SN​2 displacement[3]. The Solution: Disrupt the lipophilic aggregation by switching the solvent from DCM to Acetonitrile (MeCN) or Toluene, and gently elevate the temperature (e.g., 40 °C). The increased thermal energy and altered solvation dynamics expose the oxyphosphonium intermediate, accelerating the SN​2 attack before the intermediate can degrade.

Q2: I am observing significant alkene formation (elimination) instead of my desired C24 bromide. How do I suppress this? The Causality: During the activation step, the tribromomethyl anion ( CBr3−​ ) is generated. This species acts as a base, deprotonating the alcohol to form the alkoxide[2]. If the subsequent SN​2 displacement is kinetically slow due to the C24 steric bulk, the basic environment promotes a competing E2 elimination pathway, yielding terminal alkenes instead of the bromide. The Solution: Introduce an exogenous buffer. Adding 3.0 equivalents of Imidazole to the reaction mixture scavenges free protons and modulates the basicity of the intermediate species[4]. Additionally, strictly maintain the reaction at 0 °C during the initial reagent addition to kinetically favor substitution over elimination.

Q3: My isolated yield is terrible because triphenylphosphine oxide (TPPO) co-elutes with my product during silica gel chromatography. What is the best way to remove it? The Causality: The thermodynamic driving force of the Appel reaction is the formation of the extremely stable P=O bond in triphenylphosphine oxide (TPPO)[1]. Unfortunately, TPPO is highly soluble in moderate-polarity solvents, streaks heavily on silica gel, and frequently co-elutes with lipophilic C24 bromides. The Solution: Abandon direct chromatography. Instead, utilize a self-validating physical separation technique: Cold Hexane Trituration . TPPO is entirely insoluble in cold hexanes, whereas the highly lipophilic C24 bromide remains fully soluble. Alternatively, for a seamless workflow, substitute standard PPh3​ with a polymer-supported triphenylphosphine ( PS−PPh3​ ) monolith, which allows the phosphine oxide byproduct to be removed via simple filtration[5][6].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the expected outcomes when applying different optimization strategies to a standard C24 steroidal alcohol substrate.

Reaction ConditionSolventReagent StoichiometryTemp (°C)Expected Conversion (%)Primary Issue Addressed
Standard Batch DCM1.5 eq PPh3​ / 1.5 eq CBr4​ 0 to 2560 - 70Baseline
Optimized Polar MeCN2.0 eq PPh3​ / 2.0 eq CBr4​ 40> 95Steric folding / Aggregation
Buffered System DCM2.0 eq PPh3​ / 2.0 eq CBr4​ / 3.0 eq Imidazole0 to 25> 90Alkene elimination
Polymer-Supported THF2.5 eq PS−PPh3​ / 2.0 eq CBr4​ 25> 90 (Isolated)TPPO co-elution

Standard Operating Procedure (SOP): Optimized C24 Bromination

This protocol integrates buffering and trituration to ensure high conversion and self-validating purification without the need for complex chromatography[4].

Step 1: System Preparation & Activation

  • In an oven-dried, round-bottom flask under an inert Nitrogen ( N2​ ) atmosphere, dissolve the C24 alcohol (1.0 eq) and Carbon Tetrabromide ( CBr4​ , 2.0 eq) in anhydrous DCM or THF (10 mL per mmol of substrate).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Buffering 3. Add Imidazole (3.0 eq) to the stirring solution in one portion. (Note: This prevents acid-catalyzed side reactions and suppresses E2 elimination).

Step 3: Phosphine Addition 4. Slowly add Triphenylphosphine ( PPh3​ , 2.0 eq) in small portions over 15 minutes to control the exotherm. The solution will transition to a pale yellow color as the halomethylphosphonium salt forms.

Step 4: Reaction & Monitoring 5. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (25 °C). 6. Monitor the reaction via TLC or LC-MS. If conversion stalls after 2 hours, gently warm the mixture to 40 °C.

Step 5: Self-Validating Purification (Trituration) 7. Once complete, concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. 8. Vigorously add ice-cold hexanes (20 mL per mmol). Validation checkpoint: A dense white precipitate (TPPO) will immediately crash out of the solution, validating that the thermodynamic byproduct has been successfully partitioned from the lipophilic product. 9. Filter the suspension through a tightly packed Celite pad, washing the filter cake with additional cold hexanes (2 x 10 mL). 10. Concentrate the clear filtrate under reduced pressure to yield the highly pure C24 bromide.

References

*[1] Title: Appel reaction - Grokipedia Source: grokipedia.com URL:

*[3] Title: Appel Reaction - Alfa Chemistry Source: alfa-chemistry.com URL:

*[4] Title: Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis Source: organic-synthesis.com URL:

*[5] Title: Bromides prepared from the corresponding alcohols by using the functionalised triphenylphosphine monolith - ResearchGate Source: researchgate.net URL:

*[2] Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver Source: orgosolver.com URL:

*[6] Title: Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow - ResearchGate Source: researchgate.net URL:

Sources

Troubleshooting

Recrystallization solvents for purifying Tetracosyl bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the purification of ultra-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the purification of ultra-long-chain alkyl halides.

Purifying tetracosyl bromide (1-bromotetracosane, C24​H49​Br ) presents a unique physicochemical challenge. Because the molecule is dominated by a highly hydrophobic 24-carbon aliphatic chain, van der Waals dispersion forces dictate its solid-state packing and solubility. Standard purification templates often fail here; highly polar solvents cannot dissolve it, while non-polar solvents dissolve it too well.

Below is an authoritative, causality-driven guide to selecting the right solvent system, executing the recrystallization, and troubleshooting common phase-separation failures.

Solvent Selection Matrix for Tetracosyl Bromide

To achieve high crystalline order and exclude impurities (such as unreacted tetracosanol or alkene byproducts), the solvent must provide a steep temperature-solubility gradient.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubilizing Power (Hot)Solubilizing Power (Cold, -20°C)Ideal Use Case & Mechanistic Rationale
Acetone 20.756.0ModerateVery LowPrimary Choice: The moderate polarity prevents excessive solubility at room temperature, forcing precipitation upon cryogenic chilling[1].
Petroleum Ether / Ethyl Acetate ~2.0 - 6.035 - 60HighLowRapid Recovery: Excellent for crude extractions where high yields are prioritized over absolute phase purity[2].
Hexane / Ethanol ~2.0 / 24.568 / 78HighVery LowTuning Solubility: Uses ethanol as an anti-solvent to artificially lower the saturation threshold of the highly non-polar hexane.

Experimental Protocol: Low-Temperature Acetone Recrystallization

This self-validating protocol utilizes acetone to exploit the differential solubility between the non-polar tetracosyl bromide and more polar impurities (like unreacted alcohols).

Step 1: Thermodynamic Dissolution

  • Action: Suspend the crude 1-bromotetracosane in acetone (approx. 10-15 mL per gram of crude). Heat to reflux (56 °C) under stirring.

  • Causality: The 24-carbon aliphatic chain requires elevated thermal energy to overcome the intense van der Waals forces holding the crude solid together.

Step 2: Hot Gravity Filtration

  • Action: Pass the boiling solution rapidly through a pre-warmed fluted filter paper into a heated receiving flask.

  • Causality: Removes insoluble polymeric impurities and dust that act as unwanted, premature nucleation sites. Pre-warming the funnel prevents the product from crashing out in the filter stem.

Step 3: Thermodynamic Nucleation (Slow Cooling)

  • Action: Allow the flask to cool completely undisturbed to room temperature (20-25 °C) over 2 hours.

  • Causality: Slow cooling provides the molecules sufficient time to arrange into the most thermodynamically stable crystalline lattice. Rapid cooling causes kinetic trapping (occlusion), where impurities are locked inside the rapidly forming crystal matrix.

Step 4: Cryogenic Lattice Growth

  • Action: Transfer the flask to a -20 °C freezer for 12 to 18 hours[1][3].

  • Self-Validation Checkpoint: Before transferring to the freezer, inspect the flask. If a heavy oil has settled at the bottom instead of crystalline needles, the system has "oiled out." Do not proceed to freezing. Reheat to reflux, add 10% more acetone, and repeat Step 3.

Step 5: Isolation and Cold Wash

  • Action: Isolate the crystals via vacuum filtration (Büchner funnel). Immediately wash the filter cake with ice-cold (-20 °C) acetone.

  • Causality: The cold wash flushes away the surface-adhered mother liquor (which contains concentrated impurities) without providing enough thermal energy to redissolve the purified product.

Step 6: High-Vacuum Drying

  • Action: Dry the crystals under high vacuum to a constant weight.

  • Causality: Removes residual solvent trapped in the crystal interstices, which can severely interfere with downstream phase transition behaviors and thermal stability[4].

Process Visualization

Recrystallization A Crude Tetracosyl Bromide (Contains unreacted alcohol/alkenes) B Dissolution in Hot Solvent (Acetone or Pet. Ether/EtOAc) A->B C Hot Gravity Filtration (Removes insoluble particulates) B->C D Slow Cooling to 25°C (Thermodynamic Nucleation) C->D E Cryogenic Chilling (-20°C) (Maximizes Lattice Growth) D->E F Vacuum Filtration & Cold Solvent Wash E->F G Pure Tetracosyl Bromide (High Crystalline Order) F->G

Figure 1: Thermodynamic workflow for the recrystallization of long-chain alkyl bromides.

Troubleshooting & FAQs

Q1: My tetracosyl bromide is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the temperature at which it saturates the solvent. This is highly common with C24​ chains due to the presence of impurities (like unreacted tetracosanol) that disrupt crystal packing. Correction: Reheat the mixture until it forms a single homogeneous solution, then add 10-15% more solvent. This lowers the saturation temperature below the melting point of the mixture. Alternatively, introduce a microscopic seed crystal of pure tetracosyl bromide during the cooling phase to bypass the high activation energy of nucleation and force lattice formation.

Q2: I synthesized 1-bromotetracosane via the Appel reaction. How do I remove the triphenylphosphine oxide ( OPPh3​ ) byproduct before recrystallization? A2: OPPh3​ is notoriously difficult to remove via direct recrystallization because it often co-precipitates with the product. Correction: Before attempting recrystallization, exploit the extreme non-polar nature of tetracosyl bromide. Triturate the crude mixture with cold hexane. Tetracosyl bromide is highly soluble in aliphatic solvents, while OPPh3​ is virtually insoluble in cold hexane. Filter off the solid OPPh3​ , concentrate the filtrate, and then proceed with the petroleum ether/ethyl acetate purification[2] or acetone recrystallization[1].

Q3: Why is my yield so low after recrystallizing from pure hexane? A3: Hexane is a highly non-polar solvent, and tetracosyl bromide is a highly non-polar molecule. Because "like dissolves like," the van der Waals interactions between the solvent and solute are so favorable that the solubility remains excessively high even at room temperature. Correction: You must either cool the hexane solution to deep cryogenic temperatures (-20 °C to -78 °C)[3] or transition to a solvent/anti-solvent system. By adding a polar protic anti-solvent (like ethanol) dropwise to the hot hexane solution until it becomes slightly turbid, you decrease the overall solubilizing power of the medium, forcing crystallization upon cooling.

References

  • Title: Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films Source: ACS Publications (Langmuir) URL: [Link]

  • Title: Phase Transition of Normal Higher Primary Bromides. IV. Source: J-Stage (Journal of Japan Oil Chemists' Society) URL: [Link]

  • Title: Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere - Life Sciences Source: University of Illinois (illinois.edu) URL: [Link]

  • Title: Contact Sex Pheromones Identified for Two Species of Longhorned Beetles (Coleoptera: Cerambycidae) Tetropium fuscum and T. cinnamopterum in the Subfamily Spondylidinae Source: Oxford Academic (Environmental Entomology) URL: [Link]

Sources

Optimization

Advanced Technical Support Center: Purification of 1-Bromotetracosane via Column Chromatography

Welcome to the Technical Support Center for the chromatographic purification of 1-bromotetracosane. As a long-chain alkyl halide ( C24​H49​Br ), this molecule presents unique handling challenges due to its extreme lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-bromotetracosane. As a long-chain alkyl halide ( C24​H49​Br ), this molecule presents unique handling challenges due to its extreme lipophilicity, solid state at room temperature, and lack of a UV-active chromophore.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure high-purity isolation from complex reaction mixtures.

Section 1: Physicochemical Properties & Chromatographic Behavior

Understanding the physical properties of 1-bromotetracosane is critical for predicting its behavior on a silica gel column.

Table 1: Physicochemical Data and Chromatographic Impact

PropertyValueCausality in Chromatography
Molecular Formula C24​H49​Br The massive hydrophobic tail dominates interactions, resulting in minimal affinity for polar stationary phases.
Molar Mass 417.55 g/mol High molecular weight reduces volatility, allowing for aggressive solvent removal in vacuo without product loss.
Melting Point 50.7 °CSolid at room temperature; poses a high risk of precipitation/crashing out on the column if loaded in cold solvents.
UV Absorbance NoneInvisible under standard 254 nm UV light; necessitates destructive chemical staining for TLC visualization.
Solubility Hexanes, DCM, CHCl3​ Requires strictly non-polar mobile phases for elution. Insoluble in water and methanol.
Section 2: Troubleshooting Guides & FAQs

Q1: My sample is precipitating at the top of the column when I try to load it. How do I prevent this? Causality: 1-Bromotetracosane has a melting point of approximately 50.7 °C [1]. While it is highly soluble in non-polar solvents, its solubility drops significantly in cold hexanes. When a concentrated liquid load contacts the cooler silica gel, the thermodynamic equilibrium shifts, causing the product to crystallize and block the column frit. Solution: Do not use liquid loading with hexanes. Instead, utilize the Dry Loading technique. Dissolve your crude mixture in a minimal amount of dichloromethane (DCM), add silica gel, and evaporate the solvent. This pre-adsorbs the product onto the silica, creating a massive surface area that prevents macroscopic crystallization during elution.

Q2: I cannot see my product on the TLC plate under the UV lamp. Which stain is most effective for long-chain alkyl bromides? Causality: Alkyl bromides lack the conjugated pi-systems required to absorb UV light at 254 nm. Furthermore, standard mild stains like Iodine vapor or Potassium Permanganate ( KMnO4​ ) often fail to visualize fully saturated alkyl halides reliably because there are no easily oxidizable functional groups or pi-bonds for the iodine to intercalate [2]. Solution: Use Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) stains. The Mo6+ in PMA is reduced to Mo5+ or Mo4+ (molybdenum blue) by the organic material upon vigorous heating, forcibly oxidizing the carbon skeleton. Self-Validating Check: The background of the plate will turn yellow-green, and the 1-bromotetracosane spots will appear as distinct dark blue/green spots.

Q3: What is the optimal mobile phase for separating 1-bromotetracosane from tetracosan-1-ol? Causality: In a typical synthesis (e.g., using C24​H49​OH , PPh3​ , and NBS in DCM) [3], the primary impurities are unreacted tetracosan-1-ol and triphenylphosphine oxide ( OPPh3​ ). The hydroxyl group of tetracosanol and the highly polar P=O bond strongly hydrogen-bond with the silanol groups on the silica gel. 1-bromotetracosane only exhibits weak Van der Waals interactions. Solution: Use 100% Hexanes (or Petroleum Ether 40-60 °C) as the mobile phase. 1-bromotetracosane will elute rapidly near the solvent front ( Rf​≈0.8 ), while tetracosan-1-ol and OPPh3​ will remain firmly anchored at the baseline ( Rf​=0.0 ).

Q4: My product fractions are cloudy after elution. Did my column fail? Causality: As the hexane evaporates slightly in the collection tubes, the local concentration of 1-bromotetracosane exceeds its solubility limit at room temperature, causing the solid to crystallize out of the solution. Solution: This is a positive, self-validating confirmation of your product's presence and high concentration. Proceed to pool the cloudy fractions (after confirming purity via TLC) and remove the solvent in vacuo.

Section 3: Step-by-Step Methodologies

Protocol: Normal Phase Purification of 1-Bromotetracosane Objective: Isolate pure 1-bromotetracosane from a crude Appel reaction mixture.

  • Column Preparation:

    • Pack a glass chromatography column with standard phase silica gel (230-400 mesh) using 100% hexanes as the slurry solvent.

    • Ensure a flat, protective sand bed at the top of the silica to prevent disruption during loading.

  • Dry Loading:

    • Dissolve the crude reaction solid in 5-10 mL of Dichloromethane (DCM).

    • Add 3 grams of dry silica gel per gram of crude product to the flask.

    • Remove the DCM via rotary evaporation (water bath at 30 °C) until a fine, free-flowing dry powder remains.

    • Carefully pour the dry-loaded silica onto the sand bed of the column. Add a second protective layer of sand on top of the loaded powder.

  • Elution:

    • Elute under positive pressure with 100% hexanes.

    • Collect fractions in test tubes (e.g., 15 mL per fraction). Because the product is highly non-polar, it will elute almost immediately after the void volume. Begin collecting right away.

  • TLC Analysis:

    • Spot every 2nd or 3rd fraction on a silica TLC plate.

    • Develop the plate in a chamber with 100% hexanes.

    • Dip the plate in a 10% PMA in ethanol solution, wipe the back, and heat vigorously with a heat gun until blue/green spots appear.

  • Concentration:

    • Pool all fractions containing the high- Rf​ spot.

    • Remove hexanes using a rotary evaporator (water bath at 35-40 °C) to yield pure 1-bromotetracosane as a white solid.

Section 4: Visualizations

Workflow Crude Crude Reaction Mixture (1-Bromotetracosane + Byproducts) DryLoad Dry Loading (Adsorb onto Silica via DCM) Crude->DryLoad Column Silica Gel Column (Stationary Phase) DryLoad->Column Elution Elution (100% Hexanes) Column->Elution Waste Polar Impurities (Retained on Column) Column->Waste Strong Silanol Affinity TLC TLC Analysis (PMA Stain + Heat) Elution->TLC Collect Fractions Pure Pure 1-Bromotetracosane (Rf ~0.8) TLC->Pure Pool & Concentrate

Chromatographic workflow for the isolation of 1-bromotetracosane from crude reaction mixtures.

TLC_Mechanism Spot 1-Bromotetracosane Spot (Invisible under UV) PMA Apply PMA Stain (Mo6+ : Yellow-Green) Spot->PMA Heat Vigorous Heating (Redox Reaction) PMA->Heat Visible Visible Spot (Mo5+/Mo4+ : Blue-Green) Heat->Visible Oxidation of Alkyl Chain

Mechanism of Phosphomolybdic Acid (PMA) staining for visualizing non-UV active alkyl bromides.

Section 5: References
  • Title: 1-Bromotetracosane - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: 2.1.4F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • Title: Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films Source: Langmuir - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-Bromotetracosane Using Thin-Layer Chromatography

Introduction: The Imperative of Purity in Long-Chain Alkyl Halides 1-Bromotetracosane (C24H49Br) is a long-chain alkyl halide that serves as a crucial building block in organic synthesis. Its applications range from the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Long-Chain Alkyl Halides

1-Bromotetracosane (C24H49Br) is a long-chain alkyl halide that serves as a crucial building block in organic synthesis. Its applications range from the creation of specialized surfactants and polymers to the functionalization of nanoparticles and the synthesis of complex pharmaceutical intermediates. In these precise applications, the purity of the starting material is not merely a preference—it is a prerequisite for reproducibility, reaction efficiency, and the ultimate integrity of the final product. The presence of impurities, such as unreacted starting alcohols (tetracosanol) or byproducts from synthesis, can lead to unpredictable reaction outcomes and complicate downstream purification processes.

This guide provides an in-depth, field-proven methodology for assessing the purity of 1-Bromotetracosane using Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and highly versatile analytical technique that is exceptionally well-suited for the qualitative analysis of non-polar compounds like 1-Bromotetracosane.[1][2][3] We will explore not only the procedural steps but also the underlying chromatographic principles that make this a robust and self-validating system.

Pillar 1: The Scientific Foundation of TLC for Non-Polar Analytes

Thin-Layer Chromatography separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[1]

  • Stationary Phase: For our purpose, we use a glass or aluminum plate coated with a thin layer of silica gel. Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.[4][5]

  • Mobile Phase (Eluent): This is a non-polar organic solvent or a mixture of solvents that travels up the plate via capillary action.[2]

  • Separation Mechanism: As the mobile phase ascends, it carries the spotted sample with it. A competition ensues: the sample components can either adsorb to the polar stationary phase or dissolve in the mobile phase.[6] 1-Bromotetracosane, being a very non-polar molecule, has a weak affinity for the polar silica gel and a strong affinity for the non-polar mobile phase. Consequently, it will travel a significant distance up the plate. Conversely, more polar impurities will interact more strongly with the silica gel and travel shorter distances.[4][7]

This relationship is quantified by the Retention Factor (Rf) , a ratio that is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[1][8]

Rf = (Distance traveled by the sample spot) / (Distance traveled by the solvent front) [1]

A pure compound should yield a single, well-defined spot on the developed TLC plate.[6] The presence of multiple spots signifies impurities.

Caption: Relationship between compound polarity and TLC retention factor (Rf) on a polar silica gel stationary phase.

Pillar 2: A Self-Validating Protocol for Purity Analysis

This protocol is designed to be a self-validating system. By explaining the rationale behind each step, the researcher can adapt and troubleshoot the method effectively.

Experimental Workflow Diagram

TLC_Workflow TLC Workflow for 1-Bromotetracosane Purity Analysis prep 1. Sample Preparation Dissolve sample in volatile solvent (Hexane) spot 2. Plate Spotting Apply sample to silica plate baseline prep->spot develop 3. Plate Development Place plate in saturated chamber with eluent spot->develop dry 4. Drying Remove plate and mark solvent front develop->dry visualize 5. Visualization Use staining agent (e.g., KMnO4) & heat dry->visualize analyze 6. Analysis Calculate Rf values and assess purity visualize->analyze

Caption: Step-by-step experimental workflow for TLC analysis.

Detailed Step-by-Step Methodology

1. Materials & Reagents

  • TLC Plates: Silica gel 60 F254 plates (The F254 indicator is a fluorescent dye that aids in visualizing UV-active compounds, which can be useful for detecting certain impurities, though our primary compound is not UV-active).[9]

  • Developing Chamber: A glass jar with a lid.

  • Spotting Capillaries: Glass microcapillary tubes.

  • Solvents (Eluent): High-purity n-Hexane and Ethyl Acetate.

  • Sample Solvent: n-Hexane or Dichloromethane.

  • Visualization Reagent: Potassium permanganate (KMnO₄) stain (3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH, 300 mL H₂O).

2. Preparation of the TLC Plate and Sample

  • Rationale: Proper preparation prevents contamination and ensures a clear, interpretable result.

  • Protocol:

    • Handle the TLC plate only by the edges to avoid transferring oils from your skin.[8]

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[10]

    • Prepare a dilute solution of your 1-Bromotetracosane sample (~1 mg/mL) in a volatile solvent like n-hexane.[9] High concentration can lead to streaking and poor separation.

3. Mobile Phase (Eluent) Selection

  • Rationale: The polarity of the eluent is the most critical variable for achieving good separation. For the highly non-polar 1-Bromotetracosane, a non-polar eluent is required. An ideal eluent will move the spot to an Rf value between 0.3 and 0.7.[6]

  • Protocol:

    • Starting Eluent: Begin with 100% n-Hexane.

    • Optimization: If the Rf value is too high (>0.8), the eluent is too strong. However, for a non-polar compound like this, 100% hexane is likely appropriate. If separation from a very similar non-polar impurity is needed, a slightly less polar system (e.g., heptane) could be tested. Conversely, if the spot does not move from the baseline, a slightly more polar eluent is needed. A system of 99:1 Hexane:Ethyl Acetate can be used to slightly increase polarity.

4. Spotting and Development

  • Rationale: Small, concentrated spots lead to the best resolution. A saturated chamber environment ensures that the solvent front moves evenly and provides reproducible Rf values.[3][8]

  • Protocol:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm (below the origin line on the plate). Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.[8]

    • Dip a capillary tube into your sample solution and gently touch the tip to the origin line on the plate. Allow the solvent to evaporate completely. The goal is a spot no larger than 1-2 mm in diameter.[8][10]

    • Carefully place the spotted TLC plate into the equilibrated chamber and replace the lid. Ensure the eluent level is below the origin.[10]

    • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.[10][11]

    • Immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

5. Visualization

  • Rationale: 1-Bromotetracosane is an aliphatic halide and lacks a UV chromophore, making it invisible under a UV lamp.[9] Therefore, a chemical stain is required for visualization. Potassium permanganate is an excellent choice as it reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.

  • Protocol:

    • Dip the dried plate quickly and evenly into the KMnO₄ staining solution.

    • Remove the plate and let the excess stain drip off.

    • Gently warm the plate with a heat gun. The main compound and any impurities will appear as yellow or brown spots against the purple background. Circle the spots with a pencil immediately.

Pillar 3: Data Interpretation and Comparison

A pure sample of 1-Bromotetracosane will exhibit a single spot. The appearance of additional spots is a direct indication of impurities.

Hypothetical Experimental Data
Spot IDDescriptionDistance from Origin (cm)Solvent Front Distance (cm)Calculated Rf ValueInterpretation
A 1-Bromotetracosane 4.56.00.75 Main product, highly non-polar.
B Impurity 1 0.56.00.08 Highly polar impurity (e.g., residual Tetracosanol).
C Impurity 2 3.96.00.65 Non-polar impurity, polarity similar to the main product.

Eluent System: 100% n-Hexane. Stationary Phase: Silica Gel.

This data illustrates how TLC can effectively separate the non-polar product from a potential polar starting material (Impurity 1). It also highlights the technique's ability to detect impurities with polarities close to the target compound (Impurity 2).

Comparison with Alternative Purity Validation Methods

While TLC is an excellent screening tool, other techniques provide complementary or more detailed information. The choice of method depends on the specific requirements of the analysis.[12][13][14]

TechniquePrincipleInformation ProvidedProsCons
Thin-Layer Chromatography (TLC) Differential partitioning between a solid stationary phase and a liquid mobile phase.[1]Qualitative purity (number of components), relative polarity (Rf).Fast, inexpensive, simple, high sample throughput.[1][3]Not inherently quantitative, lower resolution than GC/HPLC.
Gas Chromatography (GC) Partitioning between a liquid/solid stationary phase and a gas mobile phase.[12]Quantitative purity, detection of volatile impurities.High resolution, high sensitivity, quantitative.[]Requires sample volatility, high temperatures needed for 1-Bromotetracosane.
High-Performance Liquid Chromatography (HPLC) Partitioning between a solid stationary phase and a liquid mobile phase under high pressure.[16]Quantitative purity, detection of non-volatile impurities.High resolution, quantitative, versatile for many compound types.[12]More expensive, more complex method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[12]Structural confirmation, absolute purity (via qNMR).Provides detailed structural data, can determine purity without a reference standard.[12]Lower sensitivity, expensive instrumentation, complex spectra for mixtures.
Melting Point Analysis Determination of the temperature range over which a solid melts.[13]Indication of purity.Simple, inexpensive.Only applicable to crystalline solids; impurities depress and broaden the melting range.[14]

Conclusion

Validating the purity of 1-Bromotetracosane is a critical step in ensuring the success of subsequent research and development activities. Thin-Layer Chromatography stands out as a first-line analytical method due to its speed, simplicity, and low cost. The protocol detailed in this guide provides a robust, self-validating framework for quickly assessing the presence of impurities. By understanding the principles of separation and the rationale behind each experimental choice, researchers can confidently employ TLC to verify the quality of their long-chain alkyl halides, paving the way for more reliable and reproducible science. For absolute purity determination and structural confirmation, TLC results should be complemented by quantitative methods such as GC, HPLC, or qNMR.

References

  • Thin Layer Chromatography (TLC) . (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry Online @ UTSC . (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts . (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]

  • Explain the relation between Rf value and polarity based on the conducted experiment . (2025, December 03). Filo. Retrieved from [Link]

  • TLC and Rf : r/Mcat . (2023, October 16). Reddit. Retrieved from [Link]

  • Principles of chromatography | Stationary phase (article) . (n.d.). Khan Academy. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation . (n.d.). Organomation. Retrieved from [Link]

  • TLC-Thin Layer Chromatography . (2024, February 24). OperaChem. Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts . (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • TLC Visualization Methods . (n.d.). University of Rochester. Retrieved from [Link]

  • Thin Layer Chromatography (rev 3/2020) . (2020, March). University of Wisconsin-Madison. Retrieved from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder . (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Techniques - The Royal Society of Chemistry . (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity . (n.d.). Moravek, Inc. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography . (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • 5.4: TLC- IDENTITY AND PURITY - Chemistry LibreTexts . (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry . (2005, February 15). PubMed. Retrieved from [Link]

  • What methods are used to test the purity of organic compounds? . (n.d.). TutorChase. Retrieved from [Link]

  • TLC Visualization Reagents . (n.d.). EPFL. Retrieved from [Link]

Sources

Validation

The Definitive Guide to ω-Bromoalkyl Self-Assembled Monolayers: C18 vs. C24 Chain Lengths for Surface Engineering &amp; SI-ATRP

For surface engineers and drug development professionals, the molecular architecture of a bio-interface dictates its ultimate performance. When designing platforms for Surface-Initiated Atom Transfer Radical Polymerizati...

Author: BenchChem Technical Support Team. Date: March 2026

For surface engineers and drug development professionals, the molecular architecture of a bio-interface dictates its ultimate performance. When designing platforms for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) or nucleophilic biosensor functionalization, ω-bromoalkanethiol Self-Assembled Monolayers (SAMs) serve as the gold standard for surface initiators. However, a critical—and often overlooked—parameter is the alkyl chain length.

This guide provides an objective, data-driven comparison between C18 (18-bromooctadecanethiol) and C24 (24-bromotetracosanethiol) SAMs, detailing how the addition of just six methylene units fundamentally alters monolayer thermodynamics, steric profiles, and polymerization kinetics.

Mechanistic Causality: The Thermodynamics of Chain Length

To understand the divergent behavior of C18 and C24 bromide SAMs, we must examine the thermodynamics of monolayer packing. In alkanethiolate SAMs on gold, the stabilization energy is primarily driven by interchain van der Waals (vdW) interactions, which contribute approximately 1.5 to 2.0 kcal/mol per methylene (-CH₂-) unit (1)[1].

When upgrading from a C18 to a C24 chain, the addition of 6 methylene units yields an extra ~9–12 kcal/mol of stabilization energy. This thermodynamic shift causes profound structural changes:

  • C24-Br SAMs transition into a highly crystalline, all-trans zigzag conformation. The terminal bromide groups are held rigidly upright with virtually no gauche defects at room temperature, creating an exceptionally uniform, albeit sterically crowded, initiation plane (1)[1].

  • C18-Br SAMs are highly ordered compared to shorter chains (e.g., C10), but still exhibit slight thermal fluctuations and minor gauche defects near the terminal bromide group.

For researchers engineering polymer brushes via SI-ATRP (2)[2], this structural rigidity dictates the initiation kinetics. The extreme steric crowding of the C24 surface can initially hinder the SN​2 -like activation step by the bulky copper catalyst, leading to a slower initiation rate but highly uniform polymer dispersity (3)[3]. Conversely, C18-Br offers a "sweet spot" of high order combined with enough conformational flexibility to facilitate rapid initial catalyst docking.

Quantitative Performance Comparison

The following table summarizes the divergent physical and chemical properties of C18 and C24 bromide SAMs, providing a benchmark for experimental expectations.

PropertyC18 Bromide SAM (18-bromooctadecanethiol)C24 Bromide SAM (24-bromotetracosanethiol)
Chain Conformation Predominantly all-trans, minor gauche defectsStrictly all-trans crystalline packing
Theoretical Thickness ~2.1 – 2.3 nm~2.8 – 3.0 nm
Water Contact Angle ~75° – 80°~78° – 83°
Solubility (Ethanol, 25°C) High (1–10 mM solutions easily formed)Low (Requires warm ethanol or THF/EtOH blends)
SI-ATRP Initiation Rate Fast (Conformational flexibility aids catalyst access)Moderate (Steric crowding limits initial activation)
Thermal Stability Desorption begins ~100°CDesorption begins >120°C
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Preparation of ω-Bromoalkyl SAMs on Gold

Causality Check: C24 thiols have notoriously low solubility in neat ethanol at room temperature. Failing to account for this by using standard C18 protocols will lead to micelle formation or incomplete, patchy monolayers.

  • Substrate Preparation: Clean Au(111) substrates using freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂). (Caution: Highly reactive. Handle with extreme care). Rinse with copious Milli-Q water followed by absolute ethanol.

  • Solution Formulation:

    • For C18-Br: Dissolve the thiol in absolute ethanol to a final concentration of 1 mM.

    • For C24-Br: Dissolve the thiol in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and absolute ethanol to achieve 1 mM. Gently warm the solution to 40°C to ensure complete thermodynamic solvation.

  • Incubation: Submerge the gold substrates in the respective solutions for 18–24 hours in the dark to prevent photo-oxidation of the delicate thiolate bond (1)[1].

  • Self-Validation Step (Contact Angle): Rinse substrates thoroughly with ethanol and dry under a stream of N₂. Measure the static water contact angle. A successful bromo-terminated SAM will yield an angle of 75°–83° (lower than the ~110° of a methyl-terminated SAM due to the polarizable bromide). If the angle is >100°, suspect airborne hydrocarbon contamination; if <70°, the monolayer is incomplete.

Protocol B: Surface-Initiated ATRP (SI-ATRP) of PEGMA

Causality Check: SI-ATRP relies on the reversible redox activation of the terminal C-Br bond (2)[2]. Oxygen is the primary enemy of the Cu(I) activator complex.

  • Reaction Mixture: In a Schlenk flask, combine Poly(ethylene glycol) methacrylate (PEGMA) monomer, CuBr₂ (deactivator), and PMDETA ligand in an anisole/water solvent system.

  • Deoxygenation: Perform three rigorous freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Catalyst Activation: Add the Cu(I)Br activator under a positive Argon flow.

  • Polymerization: Transfer the reaction mixture via cannula to a sealed, Argon-purged reactor containing the validated C18-Br or C24-Br SAM substrates. Allow the reaction to proceed at 30°C.

  • Self-Validation Step (Ellipsometry): Monitor polymer brush thickness via Ellipsometry over time. You should observe that C18-Br yields a rapid initial thickness increase. C24-Br will exhibit a longer induction period (due to steric hindrance at the crystalline surface) but will ultimately produce brushes with lower dispersity.

Visualizing the Selection Pathway

The decision to use C18 versus C24 should be dictated by the specific kinetic and structural requirements of your downstream application. The diagram below illustrates the logical flow and kinetic outcomes of this choice.

G Start Select ω-Bromoalkanethiol For SI-ATRP C18 C18-Br SAM (18 Carbons) Start->C18 C24 C24-Br SAM (24 Carbons) Start->C24 Prop18 Moderate vdW Forces Slightly Disordered Terminus C18->Prop18 Prop24 Strong vdW Forces Highly Crystalline Terminus C24->Prop24 Kinetics18 Faster Initial Cu(I) Docking Rapid Polymerization Prop18->Kinetics18 Kinetics24 Steric Hindrance at Surface Slower, Uniform Initiation Prop24->Kinetics24 App18 Standard Bio-Interfaces (Routine Drug Assays) Kinetics18->App18 App24 High-Density Polymer Brushes (Advanced Biosensors) Kinetics24->App24

Logical selection pathway and kinetic outcomes for C18 vs. C24 bromoalkyl SAMs in SI-ATRP.

References
  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews - ACS Publications. 1

  • Zoppe, J. O., Ataman, N. C., Mocny, P., Wang, J., Moraes, J., & Klok, H. A. (2017). "Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes." Chemical Reviews - ACS Publications. 2

  • Templeton, A. C., Hostetler, M. J., Kraft, C. T., & Murray, R. W. (1998). "Reactivity of Monolayer-Protected Gold Cluster Molecules: Steric Effects." Journal of the American Chemical Society - ACS Publications. 3

Sources

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